molecular formula C10H11NO2 B075878 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid CAS No. 13337-69-4

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No.: B075878
CAS No.: 13337-69-4
M. Wt: 177.2 g/mol
InChI Key: LHJKXHUFXRHBBQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (CAS 13337-69-4) is a conformationally constrained aromatic amino acid that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is characterized by its partially saturated quinoline structure bearing a carboxylic acid functional group, making it a critical intermediate for the synthesis of complex heterocyclic compounds and biologically active molecules. Research Applications and Value: Anticancer Agent Development: This tetrahydroquinoline core is a key structural motif in the design and synthesis of novel small-molecule inhibitors targeting anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1. Inhibiting these proteins is a promising therapeutic strategy for restoring apoptosis in cancer cells, making this compound a valuable precursor in developing potential anticancer therapies . Peptidomimetics and Conformational Constraint: The rigid structure of this compound makes it an excellent tool for constraining the conformation of peptides and peptidomimetics. This cyclization strategy is widely employed to enhance potency, improve metabolic stability, and increase selectivity in the design of peptide-based therapeutics . Versatile Synthetic Building Block: The compound is a pivotal starting material for synthesizing various substituted tetrahydroquinolines. It can be efficiently transformed into ester derivatives, such as Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, which further expands its utility in organic synthesis and library development for high-throughput screening . The synthesis of such derivatives can be achieved through methods like the reduction of corresponding quinoline precursors . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, OR FOR HUMAN OR VETERINARY CONSUMPTION.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKXHUFXRHBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552781
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-69-4
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13337-69-4
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Foundational & Exploratory

Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, a core scaffold in numerous pharmacologically active compounds. The guide details the prevalent methodologies, including the synthesis of quinoline-4-carboxylic acid precursors via the Doebner reaction and their subsequent reduction, as well as alternative tandem and intramolecular cyclization strategies. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids typically involves a two-stage approach: the initial construction of the corresponding substituted quinoline-4-carboxylic acid followed by the reduction of the quinoline ring system. The Doebner reaction is a classical and widely used method for the synthesis of the quinoline-4-carboxylic acid precursors. Catalytic hydrogenation, particularly with Raney Nickel, is a common and effective method for the subsequent stereoselective reduction to the desired tetrahydroquinoline derivatives. Alternative, more convergent strategies involve tandem or domino reactions and intramolecular cyclizations, which can offer increased efficiency and atom economy.

Synthesis of Quinoline-4-Carboxylic Acid Precursors: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] This reaction can be catalyzed by Brønsted or Lewis acids.

General Reaction Scheme

Doebner_Reaction cluster_reactants Reactants cluster_product Product Aniline Aniline reaction + Aniline->reaction Aldehyde Aldehyde Aldehyde->reaction PyruvicAcid Pyruvic Acid PyruvicAcid->reaction QuinolineAcid Quinoline-4-carboxylic Acid reaction->QuinolineAcid Acid Catalyst

Caption: General scheme of the Doebner reaction.

Reaction Mechanism

The precise mechanism of the Doebner reaction is subject to some debate, but two primary pathways are proposed. One involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. An alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. Both pathways converge to a common intermediate that undergoes intramolecular electrophilic cyclization and subsequent oxidation to the aromatic quinoline.

Doebner_Mechanism A Aniline + Aldehyde B Schiff Base A->B - H2O D Adduct B->D C Pyruvic Acid (Enol) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydroquinoline E->F - H2O G Quinoline-4-carboxylic Acid F->G Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol is a general procedure adapted from literature for the synthesis of 2-aryl-quinoline-4-carboxylic acids using a reusable catalyst under solvent-free conditions.[2]

Materials:

  • Aryl aldehyde (1 mmol)

  • Pyruvic acid (1 mmol, 0.088 g)

  • 1-Naphthylamine (or other aniline derivative) (1 mmol, 0.143 g)

  • Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (10 mg)

Procedure:

  • Combine the aryl aldehyde, pyruvic acid, 1-naphthylamine, and the catalyst in a reaction vessel.

  • Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 12-30 minutes), monitoring the reaction by TLC.

  • Upon completion, add hot ethanol to the reaction mixture.

  • Separate the catalyst using a magnet and wash with hot ethanol.

  • Combine the ethanol fractions and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Doebner Reaction

The following table summarizes the yields for the synthesis of various 2-aryl-quinoline-4-carboxylic acids using the aforementioned protocol.[2]

EntryAryl AldehydeProductTime (min)Yield (%)
14-Methylbenzaldehyde2-(4-Methylphenyl)quinoline-4-carboxylic acid1293
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid1590
34-Bromobenzaldehyde2-(4-Bromophenyl)quinoline-4-carboxylic acid1591
44-Nitrobenzaldehyde2-(4-Nitrophenyl)quinoline-4-carboxylic acid3084
54-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid1292
6Benzaldehyde2-Phenylquinoline-4-carboxylic acid1290

Reduction of Quinoline-4-carboxylic Acids to 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids

The reduction of the quinoline ring is a critical step in obtaining the desired tetrahydroquinoline derivatives. Catalytic hydrogenation is the most common method, with Raney Nickel being a frequently used catalyst due to its high activity and stereoselectivity.

General Reaction Scheme

Reduction_Reaction cluster_reactants Reactants cluster_product Product QuinolineAcid Quinoline-4-carboxylic Acid reaction + QuinolineAcid->reaction ReducingAgent Reducing Agent (e.g., H2) ReducingAgent->reaction Catalyst Catalyst (e.g., Raney Ni) TetrahydroquinolineAcid 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid reaction->TetrahydroquinolineAcid Catalyst

Caption: General scheme for the reduction of quinoline-4-carboxylic acids.

Reaction Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of quinolines is believed to proceed through a stepwise addition of hydrogen. The reaction likely involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition to yield the tetrahydroquinoline product.[3]

Hydrogenation_Mechanism A Quinoline B 1,4-Dihydroquinoline Intermediate A->B 1,4-Hydride Addition C 1,2-Dihydroquinoline Intermediate B->C Isomerization D 1,2,3,4-Tetrahydroquinoline C->D 1,2-Hydride Addition

Caption: Proposed mechanism for the catalytic hydrogenation of quinolines.

Experimental Protocol: Reduction of 2-Alkylquinoline-4-carboxylic Acids with Raney Nickel

This protocol is based on the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids.[4]

Materials:

  • 2-Alkylquinoline-4-carboxylic acid

  • Raney Nickel (W-2 or equivalent)

  • Aqueous sodium or potassium hydroxide solution

  • Formic acid

  • Chloroform

Procedure:

  • Dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous alkaline solution.

  • Add Raney Nickel catalyst to the solution.

  • Subject the mixture to hydrogenation in a Parr apparatus or similar hydrogenation setup under hydrogen pressure at room temperature.

  • Monitor the reaction until hydrogen uptake ceases.

  • Filter off the catalyst.

  • Acidify the filtrate with formic acid.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Quantitative Data for the Reduction of Quinoline-4-carboxylic Acids

The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkaline medium is stereoselective, yielding the cis-isomers.[4]

SubstrateProductYield (%)Stereochemistry
2-Methylquinoline-4-carboxylic acidcis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid78 (of mixture)cis
2,6-Dimethylquinoline-4-carboxylic acidcis-2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid-cis
2-Cyclopropylquinoline-4-carboxylic acidMixture of 2-propyl- and 2-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids-Mixture

Alternative Synthetic Routes

While the Doebner reaction followed by reduction is a robust method, other strategies can provide more direct access to the target molecules.

Tandem/Domino Reactions

Tandem or domino reactions offer an efficient approach by combining multiple transformations in a single pot without isolating intermediates. A diastereoselective synthesis of this compound esters has been developed from methyl (2-nitrophenyl)acetate.[5] This method involves alkylation, ozonolysis, and a final catalytic hydrogenation step that initiates a tandem sequence of nitro group reduction, intramolecular condensation, and reduction of the resulting cyclic imine.

Tandem_Reaction_Workflow A Methyl (2-nitrophenyl)acetate B Alkylation with Allylic Halide A->B C Ozonolysis B->C D Catalytic Hydrogenation C->D E Tandem Sequence: 1. Nitro Reduction 2. Intramolecular Condensation 3. Imine Reduction D->E F cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate E->F

References

A Technical Guide to the Stereoselective Reduction of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of the quinoline core, particularly in molecules bearing a carboxylic acid functionality, is a critical transformation for the synthesis of chiral tetrahydroquinolines. These saturated heterocyclic motifs are prevalent in a wide array of natural products and pharmacologically active compounds. However, the direct stereoselective reduction of quinoline-4-carboxylic acids presents a significant challenge due to potential catalyst inhibition by the acidic proton and the coordinating nature of the carboxylate group.

This technical guide provides an in-depth overview of established and strategic approaches for the stereoselective reduction of quinoline-4-carboxylic acids. It details two primary methodologies: a direct diastereoselective reduction to afford cis-tetrahydroquinolines and a more versatile, indirect enantioselective approach that proceeds through an ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Diastereoselective Reduction via Heterogeneous Catalysis

Direct hydrogenation of substituted quinoline-4-carboxylic acids using heterogeneous catalysts like Raney Nickel has been shown to be a diastereoselective process. Specifically, for 2-alkyl-substituted quinoline-4-carboxylic acids, this method preferentially yields the cis-diastereomer, where the C2 alkyl group and the C4 carboxyl group are on the same face of the newly formed stereogenic centers.[1]

Quantitative Data

The following table summarizes the typical conditions and outcomes for the diastereoselective reduction of 2-alkylquinoline-4-carboxylic acids.

Substrate ExampleCatalystSolvent SystemTemperature (°C)Pressure (atm H₂)ProductDiastereomeric Ratio (cis:trans)Ref.
2-Alkylquinoline-4-carboxylic acidRaney NickelAqueous Alkali (e.g., NaOH aq.)~200~10cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid>99:1[1]
Experimental Protocol: Diastereoselective Hydrogenation

This protocol is adapted from general procedures for the hydrogenation of quinolines using Raney Nickel.[2][3]

Materials:

  • 2-Alkylquinoline-4-carboxylic acid (1.0 eq)

  • Raney Nickel (approx. 50% slurry in water, 10-20 wt%)

  • Aqueous Sodium Hydroxide (1-2 M)

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • To a high-pressure autoclave, add the 2-alkylquinoline-4-carboxylic acid and the aqueous sodium hydroxide solution.

  • Carefully add the Raney Nickel slurry under a stream of inert gas (e.g., Argon or Nitrogen).

  • Seal the autoclave and purge the system several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and heat to the target temperature (e.g., 200 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within several hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with water.

  • Carefully acidify the filtrate with an aqueous acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Mechanistic Pathway

The hydrogenation occurs on the surface of the nickel catalyst. The quinoline adsorbs onto the metal surface, and hydrogen atoms, also adsorbed on the surface, are added in a stepwise manner to the pyridine ring, typically leading to a syn-addition, which results in the observed cis stereochemistry.

G cluster_surface Raney Nickel Surface H2 H₂ Adsorbed_H 2 H (adsorbed) H2->Adsorbed_H Dissociative Adsorption Quinoline Quinoline-4-COOH Adsorbed_Q Quinoline-4-COOH (adsorbed) Quinoline->Adsorbed_Q Adsorption Intermediate Dihydroquinoline Intermediate (adsorbed) Adsorbed_Q->Intermediate + 2H (syn-addition) Product cis-Tetrahydroquinoline-4-COOH (desorbed) Intermediate->Product + 2H (syn-addition) FinalProduct Final Product Product->FinalProduct Release from surface G Start Quinoline-4-carboxylic Acid Step1 Step 1: Esterification (e.g., Fischer Esterification) Start->Step1 Ester Quinoline-4-carboxylate Ester Step1->Ester Step2 Step 2: Asymmetric Hydrogenation [Ir(COD)Cl]₂, Chiral Ligand, I₂ Ester->Step2 Tetrahydro_Ester Chiral Tetrahydroquinoline-4-carboxylate Step2->Tetrahydro_Ester Step3 Step 3: Hydrolysis (Optional) Tetrahydro_Ester->Step3 Final_Acid Chiral Tetrahydroquinoline-4-carboxylic Acid Step3->Final_Acid G Catalyst [Ir(L*)]⁺ Catalyst Activated_Catalyst [Ir(H)₂(L*)]⁺ Catalyst->Activated_Catalyst + H₂ H2 H₂ Complex Substrate-Catalyst Complex Activated_Catalyst->Complex + Substrate Quinoline Quinoline-4-COOR Dihydroquinoline 1,4-Dihydroquinoline Intermediate Complex->Dihydroquinoline Hydride Transfer (Stereo-determining step) Hydride_Add1 1,4-Hydride Addition Iminium Iminium Ion Intermediate Dihydroquinoline->Iminium Isomerization Isomerization Isomerization Product_Complex Product-Catalyst Complex Iminium->Product_Complex Second Hydride Transfer Hydride_Add2 1,2-Hydride Addition Product_Complex->Catalyst - Product Product Chiral Tetrahydroquinoline-4-COOR Product_Complex->Product

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of structural analogs of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective activity against a range of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Scaffold and Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline ring system is a versatile scaffold that, when appropriately substituted, can interact with a variety of biological targets. The inclusion of a carboxylic acid moiety at the 4-position provides a crucial interaction point and a handle for further chemical modification. Structural analogs of this compound have been investigated for a range of therapeutic applications, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor, inhibitors of the kynurenine-3-monooxygenase (KMO) enzyme, and as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ).

Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various strategies, including domino reactions that allow for the efficient construction of the heterocyclic system from simple starting materials. One common approach involves the reduction of the corresponding quinoline-4-carboxylic acid.

A two-step procedure has been described for the synthesis of 1,2,3,4-tetrahydroquinolines which involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination. Another method involves a boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation. Furthermore, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali solution has been shown to be stereoselective, yielding the cis isomers of the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[1][2][3]

Key Biological Targets and Structure-Activity Relationships

NMDA Receptor Antagonists

A significant area of research for this compound analogs has been their activity as antagonists at the glycine site of the NMDA receptor. Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists valuable therapeutic candidates.

Structure-activity relationship (SAR) studies have revealed key features for potent antagonism. The trans configuration of substituents at the 2 and 4 positions of the tetrahydroquinoline ring is generally preferred. For instance, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have been synthesized and show nanomolar affinity for the glycine site.[4] The absolute stereochemistry for optimal binding has been determined to be (2S, 4R).[4]

Modifications at the 4-position have a significant impact on activity. The introduction of a 4-amido group has been a successful strategy, with the nature of the amide substituent influencing potency. For example, the urea derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline is one of the most potent NMDA antagonists discovered, with an IC50 of 7.4 nM against [3H]glycine binding.[4] The introduction of a bulky substituent at the 4-position is generally well-tolerated.[4]

Table 1: In Vitro Activity of 4-Amido-2-carboxytetrahydroquinoline Analogs as NMDA Receptor Antagonists [4]

Compound4-SubstituentIC50 (nM) vs [3H]glycine binding
35 [[(Phenylamino)carbonyl]amino]7.4
55 [1-(3-Phenyl-2-oxoimidazolidinyl)]6
Kynurenine-3-Monooxygenase (KMO) Inhibitors

The kynurenine pathway is a major route of tryptophan metabolism, and dysregulation of this pathway is implicated in neurodegenerative diseases.[5][6] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy to reduce the production of neurotoxic metabolites.[5][6] While the tetrahydroquinoline scaffold has been explored for KMO inhibition, much of the research has focused on the related 1,2,3,4-tetrahydroisoquinoline core. However, the principles of inhibitor design can be extrapolated. KMO inhibitors often feature a scaffold that mimics the substrate, kynurenine.

RORγ Inverse Agonists

The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases.[7][8] More recently, RORγ has been identified as a therapeutic target for prostate cancer.[7][9]

A novel class of 1,2,3,4-tetrahydroquinoline derivatives has been identified as potent and selective RORγ inverse agonists.[7] These compounds effectively inhibit the transcriptional activity of RORγ. The development of these compounds provides a new chemotype for the design of RORγ modulators.

Experimental Protocols

General Synthesis of 4-Amido-2-carboxytetrahydroquinolines

The synthesis of these compounds typically starts from a substituted quinoline-2,4-dicarboxylic acid. The general steps involve:

  • Selective Reduction: The quinoline ring is selectively reduced to a tetrahydroquinoline. This can be achieved using catalytic hydrogenation (e.g., with Pd/C) or a dissolving metal reduction.

  • Amide Coupling: The carboxylic acid at the 4-position is converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent like HATU or HBTU) followed by reaction with the desired amine.

  • Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired substituents on the tetrahydroquinoline ring and the amide moiety.

In Vitro NMDA Receptor Antagonist Assay ([3H]glycine binding)

This assay measures the ability of a compound to displace the radiolabeled glycine analog, [3H]glycine, from its binding site on the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [3H]glycine (radioligand)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Unlabeled glycine (for determining non-specific binding)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a microcentrifuge tube, add the rat cortical membranes, [3H]glycine, and either the test compound, buffer (for total binding), or excess unlabeled glycine (for non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of [3H]glycine.

Visualizing the Biological Context

The Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the kynurenine pathway and the role of KMO. Inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Neurotoxic Metabolites Neurotoxic Metabolites 3-Hydroxykynurenine->Neurotoxic Metabolites Kynurenic Acid Kynurenic Acid KAT->Kynurenic Acid Neuroprotective Neuroprotective Kynurenic Acid->Neuroprotective Inhibitor THQ-4-COOH Analog Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

NMDA Receptor Antagonism at the Glycine Site

This diagram illustrates the mechanism of action for this compound analogs as NMDA receptor antagonists.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_legend Legend GlutamateSite Glutamate Site IonChannel Ion Channel GlycineSite Glycine Site Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Opens Glutamate Glutamate Glutamate->GlutamateSite Activation Activation Glutamate->Activation Glycine Glycine Glycine->GlycineSite Glycine->Activation Antagonist THQ-4-COOH Analog Antagonist->GlycineSite Blockade Blockade Antagonist->Blockade Agonist Agonist Co_agonist Co-agonist Antagonist_leg Antagonist RORg_Inverse_Agonism RORg RORγ Co_repressor Co-repressor Complex RORg->Co_repressor Recruits InverseAgonist THQ Analog (Inverse Agonist) InverseAgonist->RORg RORE ROR Response Element (on DNA) Co_repressor->RORE Binds to Transcription Gene Transcription (e.g., IL-17) RORE->Transcription Represses Inflammation Inflammation Transcription->Inflammation

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (THQ-4-CA), a heterocyclic compound belonging to the tetrahydroquinoline class, is a molecule of growing interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core fused to a benzene ring provides a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 13337-69-4Ark Pharma Scientific Limited[1], Echemi[2]
Molecular Formula C₁₀H₁₁NO₂Ark Pharma Scientific Limited[1], Echemi[2]
Molecular Weight 177.20 g/mol Echemi[2]
Boiling Point 362.536 °CEchemi (Calculated)[2]
Flash Point 173.056 °CEchemi (Calculated)[2]
pKa 3.61 ± 0.20Tetrahydroquinolinecarboxylicacid 13337-69-4 wiki (Predicted)[3]
XLogP3 1.5Echemi (Calculated)[2]
Hydrogen Bond Donor Count 2Echemi (Calculated)[2]
Hydrogen Bond Acceptor Count 3Echemi (Calculated)[2]
Rotatable Bond Count 1Echemi (Calculated)[2]
Topological Polar Surface Area 49.3 ŲEchemi (Calculated)[2]

Note: Much of the available quantitative data is based on computational predictions. Experimental validation of these properties is crucial for their reliable application. Data regarding melting point and specific solubility in various solvents remains to be experimentally determined.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of quinoline-4-carboxylic acid. A key study by Zhuravleva et al. outlines a method for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, which can be adapted for the unsubstituted parent compound.[4]

Synthesis of this compound

The synthesis is achieved through the reduction of quinoline-4-carboxylic acid. While the specific study focuses on 2-alkyl substituted derivatives, the general procedure for the unsubstituted compound (where R=H) can be inferred.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up cluster_product Final Product start Quinoline-4-carboxylic Acid reduction Reduction with Raney Nickel in aqueous alkali start->reduction acidification Acidification with Formic Acid reduction->acidification extraction Extraction with Chloroform acidification->extraction product 1,2,3,4-Tetrahydroquinoline- 4-carboxylic Acid extraction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Quinoline-4-carboxylic Acid [4]

  • Materials: Quinoline-4-carboxylic acid, Raney nickel, aqueous alkali solution (e.g., sodium hydroxide), formic acid, chloroform, suitable reaction vessel, and extraction apparatus.

  • Procedure:

    • In a suitable reaction vessel, dissolve quinoline-4-carboxylic acid in an aqueous alkali solution.

    • Add Raney nickel to the solution. The amount of Raney nickel and the concentration of the alkali solution should be optimized for the specific scale of the reaction.

    • The reaction mixture is then subjected to conditions that promote reduction. This may involve stirring at a specific temperature for a set period.

    • Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), the reaction mixture is carefully acidified with formic acid.

    • The acidified mixture is then extracted with chloroform to isolate the product.

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure based on the synthesis of substituted analogs. Researchers should refer to the original literature and optimize the conditions for the synthesis of the unsubstituted compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons of the saturated heterocyclic ring, including the methine proton at the C4 position bearing the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the sp³-hybridized carbons of the tetrahydroquinoline ring system, including the carbonyl carbon of the carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid group, a C=O stretching vibration for the carbonyl group, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) and characteristic fragmentation patterns.

Biological Significance and Potential Applications

While specific biological activity and involvement in signaling pathways for this compound are not yet extensively documented, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological properties. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.

The structural similarity of this compound to other biologically active quinoline carboxylic acids suggests potential for similar activities. For instance, quinoline-4-carboxylic acid derivatives have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, indicating potential applications in cancer and autoimmune diseases.

Logical Relationship for Investigating Biological Activity

G cluster_compound Compound of Interest cluster_hypothesis Hypothesized Activity (based on structural analogs) cluster_experiments Experimental Validation cluster_outcome Potential Outcome compound 1,2,3,4-Tetrahydroquinoline- 4-carboxylic Acid activity1 DHODH Inhibition compound->activity1 activity2 Anti-proliferative Activity compound->activity2 activity3 Other Kinase Inhibition compound->activity3 exp1 Enzymatic Assays (e.g., DHODH activity) activity1->exp1 exp2 Cell-based Assays (e.g., MTT, apoptosis assays) activity2->exp2 exp3 Kinase Profiling activity3->exp3 outcome Lead Compound for Drug Development exp1->outcome exp2->outcome exp3->outcome

Caption: A logical workflow for the biological evaluation of THQ-4-CA.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This guide has summarized the currently available physicochemical data, provided a detailed synthesis protocol, and outlined a logical approach for the investigation of its biological activity. Further experimental work is necessary to fully characterize this compound and unlock its potential in drug discovery and development. Researchers are encouraged to build upon this foundation to explore the full therapeutic utility of this intriguing molecule.

References

The Core Mechanism of Action of Tetrahydroquinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroquinoline (THQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms of action of tetrahydroquinoline compounds across various therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and pain management. The guide delves into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline core, a fusion of a benzene ring and a partially saturated pyridine ring, offers a unique three-dimensional structure that has been extensively explored for therapeutic applications. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. This guide will explore the multifaceted mechanisms through which these compounds exert their effects, focusing on key areas of therapeutic interest.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A critical mechanism underlying the anticancer effects of several tetrahydroquinoline compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5][6][7] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and metabolism.[3][4][5][6][7]

Certain tetrahydroquinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[2]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Compounds

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Survival Cell Survival AKT->Cell Survival Inhibition of apoptosis S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell Proliferation Cell Proliferation S6K->Cell Proliferation 4E-BP1->Cell Proliferation Inhibition of translation THQ Tetrahydroquinoline Compound THQ->PI3K Inhibition THQ->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline compounds.

Induction of Apoptosis

Another key mechanism of action for anticancer tetrahydroquinoline derivatives is the induction of apoptosis, or programmed cell death.[1][8][9] This is often achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8][10]

One study demonstrated that a 4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag) triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7.[8] This compound was also shown to induce intracellular and mitochondrial ROS, leading to the disruption of the mitochondrial membrane potential.[8][10]

Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
4agSNB19 (Glioblastoma)38.3ROS-mediated apoptosis, Caspase-3/7 activation[8]
4agLN229 (Glioblastoma)40.6ROS-mediated apoptosis, Caspase-3/7 activation[8]

Neuroprotective Activity

Tetrahydroquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, primarily through their antioxidant and anti-apoptotic properties.

Cholinesterase Inhibition

Several tetrahydroquinoline-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13][14][15] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.

Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme.[13]

Quantitative Data: Cholinesterase Inhibition by Tetrahydroquinoline Derivatives

CompoundEnzymeIC50 (µM)Inhibition TypeReference
11gAChE1.94Mixed-type[13]
11gBChE28.37Not specified[13]
5nAChE4.24Not specified[11]
6aaBChE3.97Not specified[11]
Compound 217AChE0.25Not specified[12]

Antimalarial Activity

Tetrahydroquinoline derivatives have a long history in the fight against malaria, with quinine being one of the oldest and most well-known antimalarial drugs. The primary mechanism of action for many quinoline-based antimalarials is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Quinolines are thought to accumulate in the parasite's acidic food vacuole and inhibit this crystallization process, leading to a buildup of toxic heme and parasite death.

More recent studies have identified other potential targets. For instance, the tetrahydroquinoline MMV692140 has been shown to target the Plasmodium falciparum translation elongation factor 2 (PfeEF2).

Opioid Receptor Modulation

Tetrahydroquinoline-based compounds have been developed as modulators of opioid receptors, offering potential for the treatment of pain with reduced side effects compared to traditional opioids.[16][17][18][19]

Some derivatives have been designed as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[16][17] This profile is believed to provide analgesia through MOR activation while mitigating side effects like tolerance and dependence via DOR antagonism.

Other research has focused on the development of positive allosteric modulators (PAMs) of the μ-opioid receptor, which enhance the effects of endogenous or exogenous opioids without directly activating the receptor themselves.[18][19]

Quantitative Data: Opioid Receptor Binding Affinity of Tetrahydroquinoline Derivatives

CompoundReceptorKi (nM)Functional ActivityReference
4h MOR1.2Agonist[17]
4h DOR24Antagonist[17]
4h KOR150-[17]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20][21][22][23]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells end End incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add varying concentrations of Tetrahydroquinoline compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer shake_plate Shake plate to dissolve formazan add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.[11][13]

Methodology:

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Incubate the enzyme with various concentrations of the tetrahydroquinoline inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate ATCI.

  • Absorbance Measurement: Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[24][25]

Methodology:

  • Cell Lysis: Treat cells with the tetrahydroquinoline compound and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis of Tetrahydroquinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the tetrahydroquinoline scaffold. Common strategies include:

  • Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline precursor.[26]

  • Povarov Reaction: A [4+2] cycloaddition reaction between an imine and an electron-rich alkene.

  • Domino Reactions: Multi-step reactions that occur in a single pot, such as a reduction-reductive amination sequence starting from 2-nitroarylketones.[27]

  • Gold-catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: A method starting from N-aryl propargylamines.[28]

General Synthetic Scheme: Povarov Reaction

Povarov_Reaction reagents Aromatic Amine + Aldehyde + Alkene catalyst Lewis Acid Catalyst reagents->catalyst Reaction product Tetrahydroquinoline Derivative catalyst->product

Caption: A simplified representation of the Povarov reaction for tetrahydroquinoline synthesis.

Conclusion

Tetrahydroquinoline and its derivatives constitute a remarkable class of compounds with a wide range of mechanisms of action, making them highly attractive for drug discovery and development. Their ability to interact with diverse biological targets, including enzymes, receptors, and signaling pathway components, underscores their therapeutic potential in oncology, neurodegenerative diseases, and beyond. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and pharmacokinetic properties of novel tetrahydroquinoline analogs will be crucial in translating their preclinical promise into clinical realities.

References

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated to support research and development activities by presenting key data in a structured and accessible format.

Core Spectroscopic Data

While comprehensive, publicly available spectroscopic data specifically for the parent compound this compound is limited, data for its derivatives provide valuable reference points. The following tables summarize expected and reported spectroscopic characteristics based on analyses of closely related analogs.

Table 1: Infrared (IR) Spectroscopy Data of Substituted Analogs
Functional GroupExpected Wavenumber (cm⁻¹)Reported Wavenumber (cm⁻¹) for 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1]
N-H Stretch3300-35003452
C=O Stretch (Carboxylic Acid)1700-17251708
C=O Stretch (Lactam)1630-16601643
Table 2: Mass Spectrometry (MS) Data of a Substituted Analog
CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1]219 (24%)160 (100%), 142 (56%), 130 (19%), 117 (13%)

Note: The fragmentation pattern of the parent compound is expected to show a prominent molecular ion peak followed by losses of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the tetrahydroquinoline ring.

Experimental Protocols: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids

A prevalent method for the synthesis of the this compound scaffold involves the reduction of the corresponding quinoline-4-carboxylic acid derivative. A general protocol is described below.

General Synthesis Workflow

Synthesis Workflow Start Substituted Quinoline-4-carboxylic Acid Reduction Reduction (e.g., Raney Nickel in aq. alkali or Zinc dust in acetic acid) Start->Reduction Acidification Acidification (e.g., Formic Acid) Reduction->Acidification Extraction Extraction (e.g., Chloroform) Acidification->Extraction Product Substituted this compound Extraction->Product

Caption: General workflow for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.

Detailed Experimental Protocol for a Substituted Analog

The synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been reported via the reduction of 2-hydroxy-6-methylquinoline-4-carboxylic acid.[1]

Materials:

  • 2-hydroxy-6-methylquinoline-4-carboxylic acid

  • Acetic acid

  • Zinc dust

  • Water

Procedure:

  • A solution of 1 g (5 mmol) of 2-hydroxy-6-methylquinoline-4-carboxylic acid in 15 ml of acetic acid is heated to 80°C on a water bath.[1]

  • To this solution, 4 g (0.06 mol) of zinc dust is added in portions over a period of 1 hour with continuous stirring.[1]

  • The reaction mixture is stirred for an additional 1.5 hours.[1]

  • The mixture is then filtered, and the filtrate is diluted with 10 ml of water and left to stand overnight.[1]

  • The resulting colorless needles of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are collected by filtration.[1]

This protocol can be adapted for the synthesis of the unsubstituted parent compound by starting with quinoline-4-carboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives are known to possess a wide range of pharmacological properties. The investigation into the specific biological targets of this particular molecule presents an open avenue for future research.

Logical Relationship for Future Investigation

Investigation Logic Compound This compound Screening High-Throughput Screening (e.g., Cell-based assays, Enzyme inhibition assays) Compound->Screening TargetID Target Identification and Validation (e.g., Affinity chromatography, Genetic approaches) Screening->TargetID Pathway Signaling Pathway Elucidation (e.g., Western blotting, Reporter assays) TargetID->Pathway LeadDev Lead Compound Development Pathway->LeadDev

Caption: A logical workflow for the investigation of the biological activity of the title compound.

This guide serves as a foundational resource for researchers. The provided data and protocols, while based on derivatives, offer a strong starting point for the synthesis and characterization of this compound and for the exploration of its potential therapeutic applications. Further research is warranted to fully elucidate the spectroscopic and biological profile of this compound.

References

Potential Therapeutic Targets for Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. The inherent structural features of THQs, including their conformational flexibility and ability to engage in various intermolecular interactions, make them attractive candidates for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of THQ derivatives, with a particular focus on their anticancer potential. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Key Therapeutic Targets and Quantitative Data

Tetrahydroquinoline derivatives have been investigated for their activity against a range of biological targets. The following tables summarize the in vitro efficacy of various THQ derivatives against prominent targets and cancer cell lines.

Table 1: Inhibitory Activity of Tetrahydroquinoline Derivatives against Specific Molecular Targets

Compound IDTargetAssay TypeIC50 / KiReference
Compound 10e mTORIn vitro kinase assayIC50 = 0.033 µM[1][2]
Compound 20d PI3K/Akt/mTOR pathwayCell-based assayInduces autophagy[3][4][5]
Tubulin polymerization-IN-41 Tubulin PolymerizationIn vitro polymerization assayIC50 = 2.61 µM[6]
DF-400 5-HT1A ReceptorRadioligand binding assayKi = 5.8 nM[7]
DF-300 5-HT1A ReceptorRadioligand binding assayKi = 7.7 nM[7]

Table 2: Cytotoxicity of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 10e A549Lung Cancer0.033 ± 0.003[1]
MDA-MB-231Triple-Negative Breast Cancer0.63 ± 0.02[1]
Compound 10h MCF-7Breast Cancer0.087 ± 0.007[1]
Compound 10d A549Lung Cancer0.062 ± 0.01[1]
MCF-7Breast Cancer0.58 ± 0.11[1]
MDA-MB-231Triple-Negative Breast Cancer1.003 ± 0.008[1]
Compound 15 MCF-7Breast Cancer15.16[8]
HepG-2Liver Cancer18.74[8]
A549Lung Cancer18.68[8]
Compound 4a A549Lung Cancer11.33 ± 0.67[9]
HCT-116Colon Cancer~13[9]
Compound 6 A549Lung Cancer40.18 ± 0.94[9]
Compound 20d HCT-116Colon Cancer12.04 ± 0.57[3]
A549Lung Cancer12.55 ± 0.54[3]
GM-3-121 MCF-7Breast Cancer0.43 µg/mL[10]
MDA-MB-231Triple-Negative Breast Cancer0.37 µg/mL[10]
IshikawaEndometrial Cancer0.01 µg/mL[10]
GM-3-18 Colon Cancer Cell LinesColon Cancer0.9 - 10.7[10]

Signaling Pathways and Mechanisms of Action

A significant number of tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[11][12] Dysregulation of this pathway is a hallmark of many cancers.[12] Tetrahydroquinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[3][4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC2 mTORC2 TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2->Akt Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibits THQ->Akt Inhibits THQ->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by THQ derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroquinoline derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents based on the tetrahydroquinoline scaffold typically follows a multi-step process from chemical synthesis to biological characterization.

drug_discovery_workflow synthesis Synthesis of THQ Derivatives purification Purification & Characterization (NMR, IR, MS) synthesis->purification in_vitro In Vitro Anticancer Screening (e.g., MTT Assay) purification->in_vitro ic50 IC50 Determination in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism target_id Target Identification & Validation (e.g., Kinase Assays, Binding Assays) mechanism->target_id lead_opt Lead Optimization target_id->lead_opt

Caption: General workflow for THQ derivative drug discovery.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Tetrahydroquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.[6]

Materials:

  • Purified tubulin (e.g., bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter or a spectrophotometer to measure turbidity

  • Test compound (tetrahydroquinoline derivative)

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • 384-well plates

  • Temperature-controlled plate reader

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a plate reader pre-heated to 37°C and monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance or fluorescence against time. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14]

Materials:

  • Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 100 mM potassium glutamate, 2 mM spermidine)

  • ATP solution

  • Test compound

  • Positive control (e.g., Novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Initiation and Incubation: Add ATP to initiate the reaction and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. Quantify the band intensities to determine the IC50 value.

Radioligand Binding Assay for 5-HT1A Receptor

This assay is used to determine the binding affinity of a compound to the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]

Materials:

  • Membrane preparation from cells expressing the 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Test compound (tetrahydroquinoline derivative)

  • Non-specific binding control (e.g., serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Tetrahydroquinoline derivatives represent a versatile and promising class of compounds with the potential to modulate a variety of therapeutic targets. Their demonstrated activity against key targets in oncology, such as the PI3K/Akt/mTOR pathway and tubulin, underscores their potential for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this important chemical scaffold. Future efforts in lead optimization and in vivo evaluation will be crucial in translating the in vitro potential of these compounds into clinically effective therapies.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif prevalent in a wide array of natural products and pharmacologically active compounds. Its presence in numerous approved drugs and clinical candidates underscores the importance of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive overview of core methods for the synthesis of 1,2,3,4-tetrahydroquinolines, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the reaction pathways.

Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines. It is a formal [4+2] cycloaddition between an in-situ generated N-arylimine and an electron-rich alkene. The reaction can be performed as a one-pot, three-component reaction, which contributes to its efficiency and atom economy.

Reaction Pathway

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine N-Arylimine Aniline->Imine Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Imine Condensation (-H₂O) Alkene Electron-rich Alkene Carbocation Carbocationic Intermediate Alkene->Carbocation Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + Lewis/Brønsted Acid Iminium->Carbocation Nucleophilic Attack THQ 1,2,3,4-Tetrahydroquinoline Carbocation->THQ Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Lewis acid-catalyzed Povarov reaction.

Quantitative Data
EntryAnilineAldehydeAlkeneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineBenzaldehydeEthyl vinyl etherAlCl₃ (10)Dichloromethane401275[1]
2p-AnisidineBenzaldehydeEthyl vinyl etherCu(OTf)₂ (10)Ethanol402430[1]
3Anilinep-ChlorobenzaldehydeN-vinyl-2-pyrrolidinonep-TsOH (25)EthanolRT1263[2]
4p-Toluidinep-ChlorobenzaldehydeMethyl propiolatep-TsOH (25)EthanolRT1260[2]
5p-Anisidinep-BromobenzaldehydeMethyl propiolatep-TsOH (25)EthanolRT1257[2]
Experimental Protocol: Three-Component Povarov Reaction[1][2]
  • To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the specified solvent (5 mL), add the Lewis or Brønsted acid catalyst (0.1-0.25 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the imine.

  • Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

Domino Reduction-Reductive Amination

This highly efficient domino reaction allows for the synthesis of substituted tetrahydroquinolines from readily available 2-nitroaryl ketones and aldehydes. The sequence is typically initiated by the reduction of the nitro group, followed by intramolecular condensation to form a cyclic imine, which is then further reduced to the tetrahydroquinoline.

Reaction Pathway

Domino_Reduction_Reductive_Amination cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Start 2-Nitroaryl Ketone/ Aldehyde Aniline Aniline Intermediate Start->Aniline Nitro Group Reduction (e.g., H₂, Pd/C) Imine Cyclic Imine/ Iminium Ion Aniline->Imine Intramolecular Condensation (-H₂O) THQ 1,2,3,4-Tetrahydroquinoline Imine->THQ Imine Reduction

Caption: Domino sequence of reduction and reductive amination.

Quantitative Data
EntrySubstrateCatalystHydrogen SourceSolventTemp. (°C)PressureYield (%)Reference
1Methyl 2-(2-nitrobenzoyl)propanoate5% Pd/CH₂MethanolRT1 atm93[2]
2Ethyl 2-(2-nitrobenzoyl)acetate5% Pd/CH₂EthanolRT1 atm98[2]
31-(2-Nitrophenyl)ethan-1-one5% Pd/CH₂MethanolRT4 atm95[2]
42-Nitrochalcone5% Pd/CH₂DichloromethaneRT1 atm90[2]
5Methyl (2-nitrophenyl)acetate derivative5% Pd/CH₂Not SpecifiedRTNot SpecifiedHigh[3]
Experimental Protocol: Domino Reduction-Reductive Amination[2]
  • Dissolve the 2-nitroaryl ketone or aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL).

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize to the desired pressure (1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,2,3,4-tetrahydroquinoline.

Catalytic Hydrogenation of Quinolines

The direct catalytic hydrogenation of quinolines is a straightforward method to produce 1,2,3,4-tetrahydroquinolines. This method is particularly useful when the corresponding quinoline is readily available. A variety of catalysts, including both precious and base metals, can be employed for this transformation.

Reaction Pathway

Catalytic_Hydrogenation cluster_reactants Reactants cluster_product Product Quinoline Quinoline THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ Metal Catalyst (e.g., Pt, Pd, Ni, Co) H2 H₂ H2->THQ Metal Catalyst (e.g., Pt, Pd, Ni, Co)

Caption: Direct catalytic hydrogenation of a quinoline derivative.

Quantitative Data
EntrySubstrateCatalystHydrogen Pressure (bar)SolventTemp. (°C)Time (h)Yield (%)Reference
1QuinolineCo(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)40H₂O701599[4]
22-MethylquinolineCo(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)30H₂O701598[4]
36-MethoxyquinolineCo(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)30H₂O701599[4]
4QuinolineNi/Biomass catalyst30Isopropanol9012>99[5]
5QuinolineAdams' catalyst (PtO₂)~4.4Acetic Acid17-37Not specifiedNot specified[6]
Experimental Protocol: Cobalt-Catalyzed Hydrogenation of Quinolines[4]
  • In a glass vial, add the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (0.025 mmol, 5 mol%), and zinc dust (0.25 mmol, 50 mol%).

  • Add water (1.5 mL) to the vial.

  • Place the vial in a high-pressure reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 30-40 bar.

  • Heat the reaction mixture to 70 °C and stir for 15 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure 1,2,3,4-tetrahydroquinoline.

Borrowing Hydrogen Methodology

The borrowing hydrogen methodology is an atom-economical and environmentally friendly approach for the synthesis of tetrahydroquinolines. This one-pot cascade reaction typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol. The catalyst temporarily "borrows" hydrogen from the secondary alcohol to form a ketone, which then reacts with the 2-aminobenzyl alcohol. The borrowed hydrogen is then returned in the final reduction step.

Reaction Pathway

Borrowing_Hydrogen cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Quinoline Quinoline Intermediate Aminobenzyl_Alcohol->Quinoline Condensation/ Cyclization -2H₂O Secondary_Alcohol Secondary Alcohol Ketone Ketone Secondary_Alcohol->Ketone Dehydrogenation [Mn]-H₂ Ketone->Quinoline Condensation/ Cyclization -2H₂O THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ Hydrogenation +[Mn]-H₂

Caption: Manganese-catalyzed borrowing hydrogen synthesis of tetrahydroquinolines.

Quantitative Data
Entry2-Aminobenzyl AlcoholSecondary AlcoholCatalystBaseTemp. (°C)Time (h)Yield (%)Reference
12-Aminobenzyl alcohol1-PhenylethanolMn(I) PN³ pincer (2 mol%)KH/KOH1201685[7][8]
22-Aminobenzyl alcohol1-(4-Methoxyphenyl)ethanolMn(I) PN³ pincer (2 mol%)KH/KOH1201682[7][8]
32-Aminobenzyl alcohol1-(4-Chlorophenyl)ethanolMn(I) PN³ pincer (2 mol%)KH/KOH1201675[7][8]
42-Aminobenzyl alcoholCyclohexanolMn(I) PN³ pincer (2 mol%)KH/KOH1201668[7][8]
52-Aminobenzyl alcoholPropan-2-olMn(I) PN³ pincer (2 mol%)KH/KOH1201671[7][8]
Experimental Protocol: Manganese-Catalyzed Borrowing Hydrogen Synthesis[7][8]
  • To a reaction vial, add the 2-aminobenzyl alcohol (0.275 mmol), the secondary alcohol (0.250 mmol), and a stock solution of the manganese pincer complex in DME (0.005 mmol).

  • Add the base combination (e.g., KH and KOH).

  • Seal the vial tightly in a glovebox under an argon atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with a few drops of water.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline.

Friedländer Annulation Followed by Reduction

The Friedländer synthesis is a classic method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] To obtain 1,2,3,4-tetrahydroquinolines, a subsequent reduction step is necessary. This two-step sequence can be performed in a one-pot fashion, offering a convenient route to these saturated heterocycles.

Reaction Pathway

Friedlander_Reduction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amino_Ketone 2-Aminoaryl Aldehyde/Ketone Quinoline Quinoline Amino_Ketone->Quinoline Friedländer Annulation (Acid/Base catalyst) Methylene_Compound α-Methylene Ketone/Aldehyde Methylene_Compound->Quinoline Friedländer Annulation (Acid/Base catalyst) THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ Reduction (e.g., H₂, Catalyst)

Caption: Two-step synthesis via Friedländer annulation and subsequent reduction.

Quantitative Data for Domino Nitro Reduction-Friedländer-Hydrogenation[10]
EntryNitroaldehydeKetoneCatalystBaseOverall Yield (%)
12-NitrobenzaldehydeAcetophenoneNi/N-SiCLiOH85
22-Nitrobenzaldehyde4'-MethylacetophenoneNi/N-SiCLiOH88
32-Nitrobenzaldehyde4'-MethoxyacetophenoneNi/N-SiCLiOH91
45-Chloro-2-nitrobenzaldehydeAcetophenoneNi/N-SiCLiOH82
52-NitrobenzaldehydePropiophenoneNi/N-SiCLiOH80
Experimental Protocol: One-Pot Domino Nitro Reduction-Friedländer-Hydrogenation[10]

Step A: Nitro Reduction

  • In a pressure reactor, combine the 2-nitrobenzaldehyde (0.5 mmol), the ketone (0.5 mmol), the Ni/N-SiC catalyst (4 mol% Ni), and ethanol (3 mL).

  • Pressurize the reactor with H₂ to 3.0 MPa and heat to 40 °C for 20 hours.

Step B: Friedländer Annulation 3. Cool the reactor, vent, and add LiOH (0.3 mmol). 4. Heat the mixture to 60 °C for 20 hours.

Step C: Quinoline Hydrogenation 5. Cool the reactor, repressurize with H₂ to 5.0 MPa, and heat to 120 °C for 48 hours. 6. After cooling and venting, filter the reaction mixture to remove the catalyst. 7. Concentrate the filtrate and purify the residue by column chromatography to obtain the 1,2,3,4-tetrahydroquinoline.

References

Methodological & Application

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines, a crucial scaffold in medicinal chemistry, utilizing efficient domino reaction strategies.[1][2] Domino reactions, also known as tandem or cascade reactions, offer significant advantages in organic synthesis, including increased efficiency, reduced waste, and the ability to construct complex molecules from simple starting materials in a single operation.[1] This guide covers several key domino approaches, including reduction-initiated sequences, Povarov (aza-Diels-Alder) reactions, and SNAr-terminated cyclizations.

Reduction-Initiated Domino Reactions

Domino reactions initiated by the reduction of a nitro group are a powerful tool for the synthesis of 1,2,3,4-tetrahydroquinolines. These sequences typically involve the reduction of an aromatic nitro group to an amine, which then participates in subsequent intramolecular cyclization reactions.

Domino Reduction-Reductive Amination

This method, developed by Bunce and co-workers, allows for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters.[3] The reaction cascade is initiated by the catalytic hydrogenation of a nitro group, which is followed by intramolecular condensation and subsequent reduction of the resulting cyclic imine.[1][3]

Logical Workflow for Domino Reduction-Reductive Amination

G cluster_start Starting Material Preparation cluster_domino Domino Hydrogenation Sequence A Methyl (2-nitrophenyl)acetate C Alkylation A->C B Allylic Halide B->C D Ozonolysis C->D E Substituted 2-Nitroaryl Acetaldehyde/Ketone D->E F Catalytic Hydrogenation (e.g., 5% Pd/C, H2) E->F G 1. Nitro Group Reduction F->G Initiation H 2. Intramolecular Condensation (Aniline + Carbonyl) G->H I 3. Cyclic Imine/Enamine Reduction H->I J cis-1,2,3,4-Tetrahydroquinoline I->J

Caption: Workflow for the domino reduction-reductive amination synthesis.

Quantitative Data

EntryR GroupYield (%)Diastereomeric Ratio (cis:trans)Reference
1CH₃98>99:1[3]
2CH₂CH₃95>99:1[3]
3n-C₃H₇93>99:1[3]

Experimental Protocol: Synthesis of Methyl (±)-cis-1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylate [3]

  • Alkylation and Ozonolysis: Methyl (2-nitrophenyl)acetate is first alkylated with an appropriate allylic halide. The resulting product is then subjected to ozonolysis to generate the corresponding aldehyde or ketone.

  • Catalytic Hydrogenation: To a solution of the crude aldehyde/ketone in methanol, add 5% Pd/C catalyst.

  • The mixture is hydrogenated on a Parr apparatus at 50 psi of H₂ for 24 hours.

  • Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the cis-1,2,3,4-tetrahydroquinoline as a single diastereomer.

Reductive Cyclization of 2'-Nitrochalcones

This approach involves the reduction of both a nitro group and a carbon-carbon double bond in a 2'-nitrochalcone precursor, leading to the formation of the tetrahydroquinoline ring system. The choice of solvent is critical to achieving high selectivity and yields.

Quantitative Data

EntrySolventYield (%)Reference
1Dichloromethane90Patti and Pedotti (as cited in[1])
2Methanol65Patti and Pedotti (as cited in[1])
3Ethyl acetate75Patti and Pedotti (as cited in[1])

Experimental Protocol: General Procedure for Reductive Cyclization of 2'-Nitrochalcones

  • A solution of the 2'-nitrochalcone in dichloromethane is placed in a hydrogenation vessel.

  • A catalytic amount of Pd/C (5 mol%) is added to the solution.

  • The vessel is charged with hydrogen gas to the desired pressure.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove the catalyst, and the solvent is removed in vacuo.

  • The residue is purified by flash chromatography to yield the desired 1,2,3,4-tetrahydroquinoline.

Domino Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction is a powerful three-component domino reaction for the synthesis of polysubstituted 1,2,3,4-tetrahydroquinolines.[1] This reaction typically involves an arylamine, an aldehyde, and an electron-rich alkene, and proceeds via an imino-Diels-Alder reaction. A notable variation utilizes the in situ formation of a β-enamino ester as the dienophile.

Reaction Pathway for the Domino Povarov Reaction

G A Arylamine D β-Enamino Ester (in situ) A->D E N-Aryl Aldimine (in situ) A->E B Methyl Propiolate B->D C Aldehyde C->E F Mannich-type Addition D->F E->F G Intramolecular Electrophilic Aromatic Substitution F->G H Polysubstituted 1,2,3,4-Tetrahydroquinoline G->H

Caption: Key steps in the domino Povarov reaction for tetrahydroquinoline synthesis.

Quantitative Data for Domino Povarov Reaction

EntryArylamineAldehydeYield (%)DiastereoselectivityReference
1AnilineBenzaldehyde63trans, trans(As cited in[1])
2p-Toluidinep-Chlorobenzaldehyde60trans, trans(As cited in[1])
3p-Anisidinep-Bromobenzaldehyde57trans, trans(As cited in[1])

Experimental Protocol: General Procedure for the Domino Povarov Reaction

  • A solution of arylamine (2.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight to generate the β-enamino ester in situ.

  • The aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (0.25 mmol) are then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 48 hours.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the polysubstituted 1,2,3,4-tetrahydroquinoline.

SNAr-Terminated Domino Reactions

Domino reactions terminating with an intramolecular nucleophilic aromatic substitution (SNAr) step provide an efficient route to various tetrahydroquinoline derivatives. These reactions often involve the initial formation of a nucleophile that subsequently attacks an activated aromatic ring.

Domino Reductive Amination-SNAr Sequence

This strategy, also developed by Bunce and co-workers, involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular SNAr cyclization. This method has proven successful for the synthesis of a range of tetrahydroquinolines with yields ranging from 58% to 98%.[1]

Logical Flow of the Reductive Amination-SNAr Domino Reaction

Start Substituted 2-Fluorobenzaldehyde with a side-chain ketone Step1 Reductive Amination (e.g., with an amine and a reducing agent) Start->Step1 Intermediate Intermediate Secondary Amine Step1->Intermediate Step2 Intramolecular SNAr Cyclization Intermediate->Step2 Product 1,2,3,4-Tetrahydroquinoline Step2->Product

Caption: Workflow of the domino reductive amination-SNAr synthesis.

Quantitative Data

EntryR¹ Group (on aldehyde)R² Group (on amine)Yield (%)Reference
1HBenzyl95[1]
2CH₃Benzyl85[1]
3Hp-Methoxybenzyl98[1]

Experimental Protocol: General Procedure for Reductive Amination-SNAr Domino Reaction

  • To a solution of the substituted 2-fluorobenzaldehyde derivative in a suitable solvent (e.g., methanol), add the primary amine.

  • After stirring for a short period to form the imine, a reducing agent (e.g., sodium borohydride) is added portion-wise.

  • The reaction is stirred until the reductive amination is complete.

  • A base (e.g., potassium carbonate) is then added to facilitate the intramolecular SNAr cyclization.

  • The reaction is heated if necessary and monitored by TLC.

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to yield the tetrahydroquinoline product.

Domino SN2-SNAr Sequence

A variation of the SNAr-terminated domino reaction involves an initial intermolecular SN2 reaction followed by an intramolecular SNAr cyclization. For instance, the reaction of a benzylamine with a substrate containing both a primary bromide and an activated fluoroaromatic ring proceeds smoothly at ambient temperature in DMF to afford the corresponding tetrahydroquinoline in high yield.[1]

Experimental Protocol: Domino SN2-SNAr Synthesis

  • To a solution of the substrate (e.g., a 2-fluorobenzyl bromide derivative) in DMF, add benzylamine at room temperature.

  • The reaction is stirred and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.

  • The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the desired N-benzyl-1,2,3,4-tetrahydroquinoline.

Organocatalytic Asymmetric Domino Reactions

The development of organocatalysis has opened new avenues for the enantioselective synthesis of tetrahydroquinolines via domino reactions. Chiral organocatalysts, such as proline and its derivatives, can effectively promote cascade reactions to produce chiral tetrahydroquinolines with high enantioselectivity.

A notable example is the highly enantioselective aza-Michael/aldol cascade reaction of 2-aminobenzaldehydes with α,β-unsaturated aldehydes, catalyzed by a chiral prolinol derivative. This reaction furnishes chiral dihydroquinoline derivatives in good yields and with excellent enantioselectivities (90->99% ee).

Quantitative Data for Asymmetric Organocatalytic Domino Reaction

Entryα,β-Unsaturated AldehydeYield (%)Enantiomeric Excess (%)Reference
1Crotonaldehyde8598Córdova et al. (as cited in[4])
2Cinnamaldehyde9099Córdova et al. (as cited in[4])
3(E)-Hex-2-enal8297Córdova et al. (as cited in[4])

Experimental Protocol: General Procedure for Asymmetric Organocatalytic Domino Reaction

  • To a solution of the 2-aminobenzaldehyde (0.2 mmol) in an anhydrous solvent (e.g., chloroform) is added the chiral organocatalyst (20 mol%).

  • The α,β-unsaturated aldehyde (0.24 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., 4 °C).

  • The reaction is monitored by TLC. Upon completion, the solvent is evaporated.

  • The crude product is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched dihydroquinoline derivative.

  • If desired, the dihydroquinoline can be subsequently reduced to the corresponding tetrahydroquinoline using a standard reducing agent (e.g., NaBH₄).

References

Application Notes and Protocols for Utilizing 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid and its Analogs in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy in peptide design and drug discovery. These modifications can pre-organize the peptide backbone into a bioactive conformation, increase receptor affinity and selectivity, enhance metabolic stability, and improve oral bioavailability.[1][2] This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (THQ4C) and its well-studied isomers, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), in peptide design.

While specific data for THQ4C is limited in current literature, the extensive research on its isomers, such as Tic, serves as an excellent surrogate and guide for researchers exploring the potential of this class of constrained amino acids.[3][4] Tic is a rigid analog of Phenylalanine and Proline and has been successfully incorporated into a variety of peptides to modulate their biological activity.[3][4][5]

Key Features of Tetrahydroquinoline-based Amino Acids:

  • Conformational Rigidity: The bicyclic structure restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing conformational flexibility.

  • Structural Mimicry: They can act as mimics of natural amino acids, such as Phenylalanine, Tyrosine, and Proline.[3][4]

  • Improved Pharmacokinetic Properties: The constrained nature can lead to increased resistance to enzymatic degradation.[1]

Applications in Peptide Design

The incorporation of constrained amino acids like Tic has proven beneficial in various therapeutic areas. The principles and applications outlined below for Tic-containing peptides can be extrapolated to inform the design of peptides incorporating THQ4C.

2.1. Opioid Receptor Modulation:

Tic has been extensively used to design potent and selective opioid receptor ligands.[1] By replacing a natural amino acid with Tic, it is possible to lock the peptide into a conformation that preferentially binds to a specific opioid receptor subtype (e.g., δ, μ).[1] For instance, the substitution of Proline with Tic in enalapril led to the development of the approved drug quinapril.[3][4]

2.2. Anticancer Peptides:

Amphipathic cationic peptides incorporating Tic have shown promising anticancer properties.[6] These peptides can selectively disrupt the cell membranes of cancer cells. The rigid structure of Tic can enhance the amphipathicity and membrane-disrupting capabilities of the peptide.

2.3. Enzyme Inhibition:

The constrained conformation imposed by Tic can be advantageous in the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by fitting snugly into an active site, Tic-containing peptides can act as potent and selective inhibitors.

Data Presentation: Biological Activities of Tic-Containing Peptides

The following table summarizes quantitative data for peptides incorporating the Tic scaffold, demonstrating its impact on biological activity.

Peptide/CompoundTargetAssayActivityReference
DEC-1 (Tic-embedded decapeptide)MCF-7 breast cancer cellsMTT AssayIC50 = 3.38 µM[6]
Tamoxifen (Standard Drug)MCF-7 breast cancer cellsMTT AssayIC50 = 2.68 µM[6]
Dmt-Tic-NH2δ-opioid receptorBinding AssayKi = 0.23 nM[1]
Dmt-Tic-OHδ-opioid receptorBinding AssayKi = 0.17 nM[1]
QuinaprilAngiotensin-Converting Enzyme (ACE)Inhibition AssayApproved Drug[3][4]

Experimental Protocols

4.1. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Tetrahydroquinoline Carboxylic Acids

This protocol describes the general procedure for incorporating Fmoc-protected tetrahydroquinoline carboxylic acid derivatives into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected this compound (or its isomer)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Automated or manual peptide synthesizer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.

    • Add the coupling reagents, DIC (3-5 equivalents) and OxymaPure/HOBt (3-5 equivalents).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For incorporating the tetrahydroquinoline carboxylic acid, use the corresponding Fmoc-protected derivative in the coupling step.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

4.2. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized peptides on cancer cell lines.[6]

Materials:

  • MCF-7 breast cancer cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized peptides

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the synthesized peptides in culture medium. Add the peptide solutions to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the peptides) and a positive control (e.g., Tamoxifen).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Visualizations

5.1. Experimental Workflow for Peptide Synthesis and Evaluation

G Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Survival Cell Survival TranscriptionFactor->Survival THQ4C_Peptide THQ4C-Peptide THQ4C_Peptide->Kinase1 Inhibition

References

The Versatility of Tetrahydroisoquinoline-3-Carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Tetrahydroisoquinoline-3-carboxylic acid (Tic) , a conformationally constrained non-proteinogenic amino acid, has emerged as a significant scaffold in medicinal chemistry. Its rigid structure, mimicking the spatial orientation of natural amino acids like phenylalanine and proline, offers a powerful tool for the design of potent and selective therapeutic agents. This has led to its incorporation into a diverse range of compounds targeting various enzymes and receptors, with applications spanning from cardiovascular disease to neuroscience and oncology. One of the most notable successes is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril, where the substitution of a proline residue with Tic led to an approved drug.[1][2] This highlights the potential of Tic to enhance the pharmacological properties of peptide and peptidomimetic drugs.

Core Applications in Drug Design

The unique structural features of Tic make it a versatile building block in drug discovery. It is primarily utilized as a constrained analog of phenylalanine or tyrosine, or as a surrogate for proline.[1][2][3] This conformational restriction can lead to several benefits, including increased potency, improved receptor selectivity, and enhanced metabolic stability.

Key therapeutic areas where Tic derivatives have shown significant promise include:

  • Cardiovascular Disease: The most prominent application lies in the development of ACE inhibitors. The synthesis of quinapril, a widely prescribed antihypertensive drug, relies on a Tic core.[4] Derivatives of (3S)-2-[N-Substituted N-(2-carboxyethyl) carbamoyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro ACE inhibitory activities and antihypertensive effects.[5]

  • Neuroscience: Tic derivatives have been extensively investigated as ligands for various central nervous system (CNS) targets. They have been developed as selective opioid receptor agonists and antagonists.[3] Furthermore, several 6-substituted decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are promising candidates for the treatment of neurodegenerative disorders.[6][7] Some of these compounds have shown good in vivo activity, blocking NMDA-induced lethality in animal models.[6] Additionally, certain derivatives have been found to modulate dopaminergic nerve function and may have applications in treating Parkinson's disease and psychosis.[8]

  • Oncology: More recently, the tetrahydroisoquinoline scaffold has been explored for its anticancer potential.[9] Derivatives of Tic have been designed as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, inducing apoptosis in cancer cells.[10] Other analogs have demonstrated significant activity in KRas inhibition, a key target in various cancers, particularly colorectal cancer.[11]

  • Peptidomimetics: The rigid bicyclic structure of Tic is instrumental in designing peptidomimetics with well-defined conformations.[12] This can improve receptor binding affinity and selectivity by locking the molecule into a bioactive conformation.[4]

Synthesis of Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

The primary synthetic route to Tic and its derivatives is the Pictet-Spengler reaction .[12][13] This reaction involves the condensation of a β-arylethylamine, such as phenylalanine or tyrosine, with an aldehyde or ketone in the presence of an acid catalyst.[12][14] Various synthetic approaches, including traditional methods and more recent strategies like enyne metathesis and cycloaddition reactions, have been developed to generate a diversity of Tic derivatives.[13]

The following diagram illustrates a generalized workflow for the synthesis and screening of a library of Tic derivatives.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Phenylalanine derivatives, Aldehydes) ps_reaction Pictet-Spengler Reaction start->ps_reaction diversification Chemical Diversification (e.g., N-alkylation, amide coupling) ps_reaction->diversification purification Purification and Characterization diversification->purification library Tic Derivative Library purification->library primary_assay Primary Screening (e.g., Binding Assays, Enzyme Inhibition) library->primary_assay secondary_assay Secondary Screening (e.g., Cell-based Assays) primary_assay->secondary_assay lead_id Lead Identification secondary_assay->lead_id sar_studies Structure-Activity Relationship (SAR) Studies lead_id->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox candidate Candidate Drug adme_tox->candidate

General workflow for the synthesis and screening of Tic derivatives.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various tetrahydroisoquinoline-3-carboxylic acid derivatives.

Table 1: NMDA Receptor Antagonist Activity

CompoundAssayIC50 / Ki / ED50Reference
31a (phosphonate-substituted decahydroisoquinoline-3-carboxylic acid)[3H]CGS19755 binding55 ± 14 nM (IC50)[6]
31aNMDA antagonism (cortical wedge)0.15 ± 0.01 µM (IC50)[6]
31aNMDA-induced lethality (mice)1.25 mg/kg (MED, i.p.)[6]
32a (tetrazole-substituted decahydroisoquinoline-3-carboxylic acid)[3H]CGS19755 binding856 ± 136 nM (IC50)[6]
32aNMDA antagonism (cortical wedge)1.39 ± 0.29 µM (IC50)[6]
32aNMDA-induced lethality (mice)2.5 mg/kg (MED, i.p.)[6]
SC-48981[3H]glutamate binding (NMDA receptor)1.6 µM (Ki)[15]
SC-48981Basal cGMP levels (mouse cerebellum)5.5 mg/kg (ED50, i.p.)[15]
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89)[3H]CPP binding270 nM (IC50)[16]

Table 2: Anticancer Activity

CompoundTarget/Cell LineIC50 / KiReference
Lead Compound 1Bcl-2 protein binding5.2 µM (Ki)[10]
GM-3-18KRas inhibition (Colon cancer cell lines)0.9 - 10.7 µM[11]
GM-3-121Anti-angiogenesis1.72 µM[11]

Signaling Pathways

The therapeutic effects of Tic derivatives are often mediated through the modulation of specific signaling pathways. For instance, as NMDA receptor antagonists, they can block the excitotoxic cascade initiated by excessive glutamate, which is implicated in various neurodegenerative diseases.

The diagram below illustrates the mechanism of action of Tic-based NMDA receptor antagonists.

G cluster_pathway NMDA Receptor Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens channel neuroprotection Neuroprotection tic_antagonist Tic-based Antagonist tic_antagonist->nmda_receptor Blocks tic_antagonist->neuroprotection Promotes excitotoxicity Excitotoxicity (Neuronal Damage) ca_influx->excitotoxicity Leads to

Mechanism of action of Tic-based NMDA receptor antagonists.

In the context of cancer, Tic derivatives that inhibit Bcl-2 family proteins can disrupt their anti-apoptotic function, thereby promoting programmed cell death in cancer cells.

The following diagram depicts the role of Tic-based Bcl-2/Mcl-1 inhibitors in apoptosis.

G cluster_apoptosis Apoptosis Pathway bcl2_mcl1 Bcl-2 / Mcl-1 bax_bak Bax / Bak bcl2_mcl1->bax_bak Inhibits apoptosis Apoptosis bax_bak->apoptosis Promotes tic_inhibitor Tic-based Inhibitor tic_inhibitor->bcl2_mcl1 Inhibits

Role of Tic-based Bcl-2/Mcl-1 inhibitors in apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel Tic derivatives. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.

Materials:

  • Phenylalanine derivative (e.g., L-DOPA, m-tyrosine)

  • Formaldehyde (or paraformaldehyde)

  • Sulfuric acid or hydrobromic acid[14]

  • Aqueous solvent

Procedure:

  • Suspend the phenylalanine derivative in an aqueous solution of sulfuric acid (e.g., 0.05 N) or hydrobromic acid.

  • Add formaldehyde (e.g., 37% aqueous solution) dropwise to the suspension.

  • Heat the reaction mixture (e.g., to 70°C) and stir for a specified period (e.g., 12 hours).[14]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture (e.g., in an ice bath) to induce crystallization of the product.

  • Filter the precipitate, wash with a cold solvent, and dry under reduced pressure to obtain the desired tetrahydroisoquinoline-3-carboxylic acid derivative.

Protocol 2: In Vitro NMDA Receptor Binding Assay ([3H]CGS19755)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [3H]CGS19755 (radioligand)

  • Test compounds (Tic derivatives) at various concentrations

  • Non-specific binding control (e.g., high concentration of a known NMDA antagonist)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat cortical membranes according to standard procedures.

  • In a series of tubes, add a fixed amount of cortical membrane protein, a fixed concentration of [3H]CGS19755, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding

This protocol describes a method to assess the binding affinity of Tic derivatives to anti-apoptotic proteins.

Materials:

  • Recombinant human Bcl-2 or Mcl-1 protein

  • Fluorescently labeled peptide probe that binds to the target protein (e.g., FAM-Bad)

  • Test compounds (Tic derivatives) at various concentrations

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • In the wells of a microplate, add the recombinant Bcl-2 or Mcl-1 protein and the fluorescently labeled peptide probe.

  • Add varying concentrations of the test compound to the wells. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization.

  • Calculate the Ki value of the test compound from the IC50 value, which is determined by plotting the change in fluorescence polarization against the logarithm of the compound concentration.[10]

Conclusion

Tetrahydroisoquinoline-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[4] Its ability to introduce conformational constraint has been successfully exploited to develop drugs with improved pharmacological profiles. The continued exploration of Tic derivatives, facilitated by diverse synthetic methodologies and sophisticated screening protocols, holds significant promise for the discovery of new treatments for a wide range of diseases, from cardiovascular disorders and neurodegeneration to cancer. The ongoing research in this area continues to unlock new therapeutic possibilities, solidifying the importance of the Tic scaffold in the medicinal chemist's toolkit.[4]

References

Application Note: A Robust Protocol for the Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] Specifically, derivatives with a carboxylic acid moiety at the 4-position are crucial intermediates for the synthesis of various therapeutic agents, including protease inhibitors. This application note describes a detailed and efficient one-pot protocol for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

The presented methodology is based on a tandem Michael amination-lactamization sequence. This approach offers high atom economy and operational simplicity, starting from readily accessible 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[2][3] The reaction proceeds efficiently and is compatible with a wide range of functional groups on the primary amine, including ethers, esters, amides, and various heterocyclic moieties.[4] This versatility makes it a valuable tool for the construction of diverse compound libraries for drug discovery.

Experimental Protocol

This protocol details the synthesis of methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate as a representative example.

Materials:

  • Methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate

  • Benzylamine

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate (1.0 eq) in methanol, add benzylamine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Data Presentation

The following table summarizes the yields for the synthesis of various 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates using the described one-pot tandem Michael amination–lactamization protocol with different primary amines.[2]

EntryPrimary AmineProductYield (%)
1BenzylamineMethyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate75
24-MethoxybenzylamineMethyl 2-(4-methoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate68
3CyclohexylamineMethyl 2-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate55
4AnilineMethyl 1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate40
52-AminoethanolMethyl 2-(2-hydroxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate62

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

G cluster_materials Starting Materials cluster_reaction One-Pot Reaction cluster_workup Purification start_acid 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid michael_addition Michael Amination start_acid->michael_addition start_amine Primary Amine start_amine->michael_addition lactamization Lactamization michael_addition->lactamization Tandem extraction Aqueous Workup & Extraction lactamization->extraction chromatography Column Chromatography extraction->chromatography product 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate chromatography->product

Caption: Workflow for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

References

Application Notes and Protocols for the Characterization of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key analytical techniques for the characterization of tetrahydroquinoline derivatives. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of tetrahydroquinoline derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1.1.1. Sample Preparation:

  • Weigh 5-10 mg of the tetrahydroquinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.1.2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

1.1.3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks and assign the signals to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Data Presentation: Typical NMR Data for Tetrahydroquinoline Derivatives

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Tetrahydroquinoline Derivative.

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1 (NH)3.85 (s, 1H)-
23.30 (t, J = 5.6 Hz, 2H)42.5
31.95 (m, 2H)27.1
42.78 (t, J = 6.4 Hz, 2H)22.8
4a-122.5
56.98 (d, J = 7.4 Hz, 1H)129.3
66.65 (t, J = 7.4 Hz, 1H)117.2
76.85 (d, J = 7.4 Hz, 1H)126.8
86.48 (d, J = 7.4 Hz, 1H)114.5
8a-144.8

Note: Chemical shifts are highly dependent on the substitution pattern and the solvent used.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1D/2D Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Analyze & Assign phase_cal->analyze report Final Report analyze->report Structure Elucidation MS_Fragmentation M Molecular Ion (M+) M_H [M-H]+ M->M_H - H• M_R [M-R]+ M->M_R - R• RDA Retro-Diels-Alder Fragment M->RDA RDA Other Other Fragments M->Other HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase equil Equilibrate Column prep_mp->equil prep_sample Prepare Sample inject Inject Sample prep_sample->inject equil->inject separate Separation inject->separate detect Detection (UV) separate->detect chrom Chromatogram detect->chrom quant Quantification chrom->quant report Analysis Report quant->report Purity/Concentration XRay_Workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement grow Grow Single Crystal mount Mount Crystal grow->mount center Center Crystal in X-ray Beam mount->center collect Collect Diffraction Data center->collect process Process Data collect->process solve Solve Structure process->solve refine Refine Structure solve->refine report Crystallographic Information File (CIF) refine->report 3D Structure Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation THQ Tetrahydroquinoline Derivative THQ->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (e.g., Proliferation, Survival) Nucleus->Response Gene Expression

Application Notes and Protocols for 1H NMR Spectrum Analysis of 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline is a heterocyclic compound that forms the core structure of many biologically active molecules and pharmaceutical agents. A thorough understanding of its structure and the ability to confirm its identity and purity are crucial in the fields of medicinal chemistry and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. These application notes provide a detailed analysis of the ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline, a standard protocol for its spectral acquisition, and a logical workflow for its interpretation.

¹H NMR Spectral Data of 1,2,3,4-Tetrahydroquinoline

The ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline exhibits distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling between neighboring protons results in characteristic splitting patterns (multiplicities). The data presented here is typically observed for samples dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-86.95d7.51H
H-66.94t7.51H
H-56.59d7.91H
H-76.46t7.41H
N-H3.80br s-1H
H-23.29t5.52H
H-42.76t6.42H
H-31.94p6.02H

d = doublet, t = triplet, p = pentet, br s = broad singlet

Data sourced from ChemicalBook.[1]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for a small organic molecule like 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (5-25 mg)

  • Deuterated chloroform (CDCl₃) of high purity

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pasteur pipette

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of 1,2,3,4-tetrahydroquinoline into a clean, dry glass vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette.

  • Transferring to NMR Tube: Carefully filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.

  • Capping the Tube: Securely cap the NMR tube to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

Instrument:

  • A standard NMR spectrometer (e.g., 300-600 MHz).

Typical Acquisition Parameters for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration. More scans may be necessary for dilute samples.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

¹H NMR Spectrum Analysis Workflow

The interpretation of a ¹H NMR spectrum is a systematic process. The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation SamplePrep Sample Preparation (Dissolve in CDCl3) DataAcq ¹H NMR Data Acquisition (e.g., 400 MHz) SamplePrep->DataAcq Processing Fourier Transform, Phase and Baseline Correction DataAcq->Processing Raw FID Data Reference Chemical Shift Referencing (TMS at 0 ppm) Processing->Reference NumSignals 1. Identify Number of Signals (Chemical Equivalence) Reference->NumSignals Processed Spectrum ChemShift 2. Analyze Chemical Shifts (δ) (Aromatic vs. Aliphatic) NumSignals->ChemShift Integration 3. Determine Integration (Proton Ratios) ChemShift->Integration Multiplicity 4. Analyze Multiplicity (Splitting) (Neighboring Protons) Integration->Multiplicity Coupling 5. Measure Coupling Constants (J) (Connectivity) Multiplicity->Coupling Assignment Assign Signals to Protons Coupling->Assignment Interpreted Data Structure Confirm Structure of 1,2,3,4-Tetrahydroquinoline Assignment->Structure

Workflow for ¹H NMR analysis.

Interpretation of the Workflow:

  • Data Acquisition: The process begins with the careful preparation of the sample, followed by the acquisition of the raw Free Induction Decay (FID) data using an NMR spectrometer.

  • Spectral Processing: The FID is converted into a frequency-domain spectrum through a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (typically Tetramethylsilane, TMS, at 0 ppm).

  • Spectral Analysis: The processed spectrum is analyzed by examining four key features:

    • Number of Signals: The number of distinct signals indicates the number of non-equivalent sets of protons in the molecule.

    • Chemical Shift: The position of each signal on the x-axis (in ppm) provides information about the electronic environment of the protons. For 1,2,3,4-tetrahydroquinoline, this allows for the clear distinction between aromatic and aliphatic protons.

    • Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons.

    • Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and is described by the n+1 rule.

    • Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between coupled protons.

  • Structure Elucidation: By integrating all the information gathered from the spectral analysis, each signal is assigned to a specific proton in the 1,2,3,4-tetrahydroquinoline molecule, leading to the confirmation of its chemical structure.

References

The Versatile Chiral Building Block: 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a conformationally constrained cyclic amino acid analogue that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold makes it an attractive chiral building block for the synthesis of complex molecular architectures and pharmacologically active compounds. The strategic placement of the carboxylic acid functionality at the 4-position offers a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for drug discovery. This document provides a detailed overview of the applications and synthetic protocols related to this valuable chiral synthon.

The tetrahydroquinoline core is a prevalent motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been explored for their potential as antiarrhythmic, antischistosomal, antiviral, and antimalarial agents.[1] The incorporation of a carboxylic acid group, particularly with defined stereochemistry, allows for the modulation of physicochemical properties and target engagement, making this compound a promising starting material for the development of novel therapeutics.

Application Notes

The utility of this compound as a chiral building block stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows for its incorporation into peptide sequences, serving as a constrained mimetic of natural amino acids, or its use as a scaffold for the synthesis of small molecule inhibitors and modulators of various biological targets.

1. Peptidomimetics and Constrained Analogues:

Similar to the well-studied 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analogue of phenylalanine, this compound can be used to introduce conformational rigidity into peptides.[2] This can lead to enhanced metabolic stability, increased receptor affinity, and improved selectivity. The defined stereochemistry of the chiral center is crucial for dictating the spatial orientation of substituents and influencing biological activity.

2. Scaffold for Drug Discovery:

The tetrahydroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. By modifying the carboxylic acid group (e.g., through amidation or esterification) and the secondary amine (e.g., through N-alkylation or N-arylation), a diverse library of compounds can be generated. These derivatives can be screened for activity against a wide range of targets, including enzymes, receptors, and ion channels. For instance, derivatives of the related quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, for potential anticancer applications.[3][4]

3. Synthesis of Fused Heterocyclic Systems:

The functional groups of this compound can be utilized in intramolecular cyclization reactions to construct more complex, fused heterocyclic systems. Such structures are of interest in materials science and as core components of novel pharmaceutical agents.

Quantitative Data

The enantioselective synthesis of substituted 1,2,3,4-tetrahydroquinolines has been achieved with high yields and enantioselectivities using various catalytic systems. While specific data for the 4-carboxylic acid derivative is less abundant, the following table summarizes representative results for the synthesis of related tetrahydroquinoline structures, illustrating the potential for achieving high stereocontrol.

Catalyst/MethodSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric Acid2-AminochalconeExcellentExcellent[5]
Gold-catalyzed hydroamination/transfer hydrogenation2-(2-Propynyl)anilineHighHigh[5]
Biomimetic Reduction (NAD(P)H model)2-Functionalized QuinolineUp to 99Up to 99[6]
Domino Heck–aza-Michael reaction2-Bromophenethylsulfonamide28–97N/A (Diastereoselective)[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of chiral this compound are not extensively reported in the literature. However, established methods for the synthesis of substituted tetrahydroquinolines can be adapted. Below are representative protocols for key synthetic strategies.

Protocol 1: Stereoselective Reduction of 2-Substituted Quinoline-4-carboxylic Acids

This protocol is based on the reduction of a quinoline precursor to yield a cis-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Materials:

  • 2-Alkylquinoline-4-carboxylic acid

  • Raney® Nickel (activated)[8][9]

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous solution of NaOH.

  • Carefully add activated Raney® Nickel to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water.[8]

  • The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring under a hydrogen atmosphere at a suitable pressure and temperature. The specific conditions will depend on the substrate and the scale of the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition.[8]

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Protocol 2: Asymmetric Synthesis via Chiral Brønsted Acid Catalysis (General Approach)

This protocol outlines a general strategy for the enantioselective synthesis of tetrahydroquinolines using a chiral Brønsted acid catalyst, which could be adapted for substrates leading to the 4-carboxylic acid derivative.

Materials:

  • Aniline derivative

  • Aldehyde or ketone

  • Dienophile (e.g., an acrylate or vinyl ether)

  • Chiral phosphoric acid catalyst (e.g., TRIP or BINOL-derived)[7]

  • Hantzsch ester (as a reducing agent)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aniline and aldehyde/ketone in the chosen solvent, add the chiral phosphoric acid catalyst (typically 1-10 mol%).

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Add the dienophile to initiate the aza-Diels-Alder (Povarov) reaction. The reaction is typically stirred at a specific temperature (ranging from ambient to elevated) until the cycloaddition is complete.

  • For reactions requiring a subsequent reduction, add the Hantzsch ester to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinoline product.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis of Tetrahydroquinoline-4-carboxylic Acid cluster_application Application as Chiral Building Block start Starting Materials (Aniline, Aldehyde, Dienophile) catalysis Chiral Brønsted Acid Catalysis start->catalysis cycloaddition Aza-Diels-Alder (Povarov) Reaction catalysis->cycloaddition reduction Asymmetric Reduction (e.g., Hantzsch Ester) cycloaddition->reduction product Chiral Tetrahydroquinoline-4-carboxylate reduction->product derivatization Functional Group Modification product->derivatization synthesis Synthesis of Bioactive Molecules derivatization->synthesis screening Biological Screening synthesis->screening

Caption: Generalized workflow for the asymmetric synthesis and application of this compound derivatives.

signaling_pathway cluster_pathway Potential NF-κB Signaling Inhibition lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation) translocation Translocation thq Tetrahydroisoquinoline Derivative (e.g., 5d) thq->translocation Inhibition

Caption: Inhibition of NF-κB signaling by tetrahydroisoquinoline derivatives, a potential mechanism of action for analogous tetrahydroquinoline compounds.[10]

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of tetrahydroquinoline (THQ) libraries. This document is intended to guide researchers through the process of designing, executing, and interpreting HTS campaigns targeting various biological pathways, with a special emphasis on potential pitfalls and best practices.

Introduction to Tetrahydroquinolines in Drug Discovery

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, three-dimensional structure makes it an attractive starting point for the development of novel therapeutics targeting diverse protein classes, including enzymes and receptors. Libraries of THQ derivatives can be synthesized through various methods, including photochemical cyclizations, to explore a broad chemical space.[1]

Critical Consideration: Fused Tetrahydroquinolines as Pan-Assay Interference Compounds (PAINS)

A significant challenge in screening THQ libraries is the prevalence of fused tricyclic THQs, which are frequently identified as hits in HTS campaigns.[2][3] However, extensive research has demonstrated that these compounds are often Pan-Assay Interference Compounds (PAINS).[2][3]

Key Characteristics of Fused THQ PAINS:

  • Reactivity: The cyclopentene ring double bond in many fused THQs is a source of reactivity, leading to the degradation of the parent compound in solution under standard laboratory conditions.[2][3]

  • Non-specific Activity: The observed activity is often due to reactive byproducts that interfere with the assay technology rather than specific binding to the target protein.[2][3]

  • Frequent Hitters: Fused THQs are present in many commercial and academic screening libraries and have been reported as hits against a wide variety of targets, including phosphatases, kinases, and in protein-protein interaction assays.[2][4]

Recommendation: Researchers are strongly advised to deprioritize fused tricyclic THQ hits during HTS follow-up to avoid investing resources in validating nuisance compounds.[2][3] Careful structural analysis of initial hits is crucial to flag and eliminate potential PAINS early in the hit validation process.

Application: Screening a Tetrahydroquinoline Library Against Protein Phosphatases

This section provides an example of an HTS campaign targeting protein phosphatases, a common target class for THQ derivatives.[2][4]

Background

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Identifying selective PTP inhibitors is a key goal in drug discovery.

High-Throughput Screening Data

The following table summarizes representative data from HTS campaigns where fused THQs were identified as inhibitors of various phosphatases. It is important to reiterate that these are likely PAINS.

Compound IDTarget PhosphataseLibrary SourceScreening Concentration% InhibitionIC50 (µM)Reference
5661118Cdc25BChemBridge PRIME-Collection10 µM-2.5[2]
654089HePTP/PTPN7MLSCN & ChemBridge DIVERSet20 µM>50%0.20[4]
4249621MKP-1NIH diversity library10 µM≥50%< 50[4]
4263567MKP-1NIH diversity library10 µM≥50%< 50[4]
844096MKP-1NIH diversity library10 µM≥50%< 50[4]

Experimental Protocols

General High-Throughput Screening Workflow

A typical HTS campaign for a THQ library follows a multi-step process to identify and validate true hits.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation lib_prep Tetrahydroquinoline Library Preparation assay_dev Assay Development & Miniaturization lib_prep->assay_dev Select Assay pilot Pilot Screen (Z' > 0.5) assay_dev->pilot Validate Assay hts Primary HTS pilot->hts Initiate Screen confirm Hit Confirmation (Dose-Response) hts->confirm Identify 'Actives' pains PAINS Triage confirm->pains Filter Hits ortho Orthogonal Assays pains->ortho Validate Hits sar SAR by Analogs ortho->sar Characterize Hits

A typical high-throughput screening workflow for a small molecule library.
Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol is adapted for screening a THQ library against a target kinase.

Materials:

  • Target Kinase (e.g., ERK, PIM1)

  • Fluorescently labeled peptide substrate (tracer)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Tetrahydroquinoline library in DMSO

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a 2X solution of ATP in assay buffer.

    • Dilute the THQ library compounds to a 200X working stock in DMSO. Further dilute to 4X in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X THQ library compounds or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/tracer solution to all wells.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time).

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.

Protocol: FRET-Based Assay for Protease Inhibition

This protocol is designed for screening a THQ library against a target protease.

Materials:

  • Target Protease (e.g., WNV NS2B-NS3pro)

  • FRET-based peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)

  • Tetrahydroquinoline library in DMSO

  • 384-well, low-volume, black plates

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the protease in assay buffer.

    • Prepare a 2X solution of the FRET substrate in assay buffer.

    • Dilute the THQ library compounds to a 200X working stock in DMSO. Further dilute to 4X in assay buffer.

  • Assay Plate Preparation:

    • Add 10 µL of the 4X THQ library compounds or control to the wells.

    • Add 10 µL of the 2X protease solution to all wells.

    • Incubate at room temperature for 30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 2X FRET substrate solution.

    • Measure the fluorescence intensity of the donor and acceptor fluorophores kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each compound.

    • Plot dose-response curves for active compounds to determine IC50 values.

Hit Validation Workflow

Confirmed hits from the primary screen must undergo a rigorous validation process to eliminate false positives and characterize true inhibitors.

Hit_Validation_Workflow cluster_primary Primary Hit Confirmation cluster_triaging Triage & Orthogonal Validation cluster_mechanism Mechanism of Action dose_response Dose-Response Confirmation fresh_powder Fresh Powder Testing dose_response->fresh_powder Confirm Activity pains_filter PAINS & Structural Analysis fresh_powder->pains_filter Verify Structure orthogonal_assay Orthogonal Assay (e.g., SPR, ITC) pains_filter->orthogonal_assay Remove False Positives moa Mechanism of Action Studies orthogonal_assay->moa Confirm Binding cellular Cellular Assays moa->cellular Characterize Inhibition

A workflow for the validation and characterization of HTS hits.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by THQ derivatives.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and is a common target in cancer drug discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

The PI3K/AKT/mTOR signaling pathway.
ERK Signaling Pathway

The ERK pathway is a key component of the MAPK signaling cascade, which regulates a wide variety of cellular processes, including cell proliferation, differentiation, and survival.

ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, etc.) Transcription->GeneExpression Regulates

The ERK signaling pathway.

References

Application Notes and Protocols: Developing Antiproliferative Agents from Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations for the development of novel antiproliferative agents based on the quinoline-4-carboxylic acid scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile biological activities and potential for therapeutic applications in oncology.[1][2][3]

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds characterized by a quinoline core with a carboxylic acid group at the 4-position.[2] This structural motif is present in numerous synthetic and natural products, exhibiting a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The adaptability of the quinoline ring for chemical modification allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1][2]

Mechanisms of Antiproliferative Activity

Quinoline-4-carboxylic acid derivatives exert their anticancer effects through diverse mechanisms of action, often targeting multiple cellular processes critical for cancer cell growth and survival.[1][2] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Key mechanisms include:

  • Induction of Apoptosis: Many quinoline-4-carboxylic acid derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspase cascades.[1]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, inducing arrest at various phases, notably the G2/M and S phases.[1] This prevents cancer cells from dividing and proliferating, often through the modulation of cyclin-dependent kinases (CDKs) and their cyclin partners.[1]

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[1][4]

    • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by quinoline-4-carboxylic acid analogues depletes pyrimidines, leading to S-phase cell cycle arrest.[5]

    • Sirtuin (SIRT) Inhibition: Some derivatives have shown selective inhibition of sirtuins, such as SIRT3, which are involved in mitochondrial function and tumorigenesis.[6][7]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[2][4][8]

Below is a diagram illustrating the potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

Potential Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives cluster_mechanisms Mechanisms of Action cluster_enzymes Target Enzymes QCA Quinoline-4-Carboxylic Acid Derivatives Apoptosis Induction of Apoptosis QCA->Apoptosis CellCycle Cell Cycle Arrest (G2/M, S phase) QCA->CellCycle Enzyme Enzyme Inhibition QCA->Enzyme Tubulin Tubulin Polymerization Inhibition QCA->Tubulin Caspase Caspase Apoptosis->Caspase Caspase Activation Proliferation Proliferation CellCycle->Proliferation Inhibition of Proliferation Topo Topoisomerase Enzyme->Topo DHODH DHODH Enzyme->DHODH SIRT3 SIRT3 Enzyme->SIRT3 Mitosis Mitosis Tubulin->Mitosis Disruption of Mitosis General Workflow for Pfitzinger Synthesis Reactants Isatin + Substituted Acetophenone + KOH in EtOH/H2O Reflux Reflux (12-48h) Reactants->Reflux Acidification Acidification (e.g., HCl) Reflux->Acidification Filtration Filtration and Washing Acidification->Filtration Purification Recrystallization Filtration->Purification Product Quinoline-4-Carboxylic Acid Derivative Purification->Product Workflow for MTT Cytotoxicity Assay Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinoline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End Logical Flow of Apoptosis Detection via Annexin V/PI Staining cluster_results Cell Populations Start Cell Treatment with Quinoline Derivative Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Viable Viable (Annexin V-, PI-) Analyze->Viable Early Early Apoptotic (Annexin V+, PI-) Analyze->Early Late Late Apoptotic (Annexin V+, PI+) Analyze->Late Necrotic Necrotic (Annexin V-, PI+) Analyze->Necrotic

References

Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a classic multicomponent reaction that provides a direct route to quinoline-4-carboxylic acids. This reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][3] This makes the Doebner reaction a highly relevant transformation for drug discovery and development.

While the traditional Doebner reaction is effective, it can be limited by low yields, especially when anilines bearing electron-withdrawing groups are used.[1] To address this, a modified approach known as the Doebner hydrogen-transfer reaction has been developed, significantly improving yields and broadening the substrate scope.[4] This document provides detailed application notes and experimental protocols for the synthesis of quinoline-4-carboxylic acids via this improved Doebner reaction.

Reaction Mechanism and Pathways

The mechanism of the Doebner reaction is understood to proceed through a series of key steps. Initially, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate. This intermediate is subsequently oxidized to the aromatic quinoline-4-carboxylic acid. In the hydrogen-transfer variant, an imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Applications in Drug Discovery: Targeting Signaling Pathways

Quinoline-4-carboxylic acid derivatives are of significant interest in drug development due to their ability to modulate various biological signaling pathways.

One prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, and metastasis.[5] Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit STAT3 dimerization, preventing its translocation to the nucleus and subsequent transcription of downstream target genes involved in tumorigenesis.[5]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Quinoline_drug Quinoline-4-carboxylic acid derivative Quinoline_drug->STAT3_dimer Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_transcription Gene Transcription (Proliferation, Survival) DNA->Gene_transcription Activation

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), particularly HDAC3.[6] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

Experimental Protocols

The following is a detailed protocol for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner hydrogen-transfer reaction, which is particularly effective for anilines with electron-withdrawing groups.[4]

General Experimental Workflow

Workflow Start Start Reaction_Setup Reaction Setup: - Add aniline, aldehyde, and catalyst to solvent. Start->Reaction_Setup Initial_Heating Initial Heating: - Stir at specified temperature. Reaction_Setup->Initial_Heating Pyruvic_Acid_Addition Pyruvic Acid Addition: - Add pyruvic acid solution dropwise. Initial_Heating->Pyruvic_Acid_Addition Reaction_Completion Reaction: - Continue stirring at temperature. Pyruvic_Acid_Addition->Reaction_Completion Workup Work-up: - Cool, add EtOAc and NaHCO₃(aq). Reaction_Completion->Workup Extraction Extraction: - Separate layers, extract aqueous phase. Workup->Extraction Purification Purification: - Wash, dry, and concentrate organic phase. Extraction->Purification End End Product Purification->End

Materials and Reagents
  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Lewis acid catalyst (e.g., BF₃·THF or BF₃·OEt₂)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv).[1]

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[1]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65 °C.[1]

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction and Purification: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography or recrystallization as needed.

Data Presentation

The following tables summarize quantitative data from studies on the Doebner hydrogen-transfer reaction, demonstrating the impact of reaction conditions and substrate scope on product yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4-(trifluoromethoxy)phenyl)quinoline-4-carboxylic acid
EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1p-TsOH (0.2)EtOHReflux<5
2H₂NSO₃H (0.2)H₂O100<5
3Sc(OTf)₃ (0.2)MeCN8025
4BF₃·OEt₂ (1.0)MeCN8075
5BF₃·THF (1.0)MeCN8078
6BF₃·THF (0.5)MeCN6585
7BF₃·THF (0.5)THF6585
8BF₃·THF (0.5)Toluene6530
9BF₃·THF (0.5)DCE6525
10BF₃·THF (0.5)DMF65<5
11BF₃·THF (0.5)DMSO65<5

Data adapted from a study on the Doebner hydrogen-transfer reaction.[4]

Table 2: Substrate Scope of the Doebner Hydrogen-Transfer Reaction
EntryAnilineAldehydeProductYield (%)
14-TrifluoromethoxyanilineBenzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid85
24-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid82
34-BromoanilineBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid80
44-NitroanilineBenzaldehyde6-Nitro-2-phenylquinoline-4-carboxylic acid75
54-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid90
64-MethylanilineBenzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88
7Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid83
8Aniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid89
9AnilineThiophene-2-carboxaldehyde2-(Thiophen-2-yl)quinoline-4-carboxylic acid78
10AnilinePivalaldehyde2-tert-Butylquinoline-4-carboxylic acid65

Data adapted from a study on the Doebner hydrogen-transfer reaction.[4][7]

Conclusion

The Doebner reaction, particularly its hydrogen-transfer modification, offers a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This protocol provides a foundation for researchers to access a wide range of these valuable compounds for applications in drug discovery and development, particularly for targeting key signaling pathways implicated in diseases such as cancer. The provided data demonstrates the broad substrate scope and optimized conditions that can lead to high yields of the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and established method is a two-step synthesis. The first step is the Doebner reaction, a three-component condensation of an aniline, an aldehyde (commonly benzaldehyde), and pyruvic acid to form a quinoline-4-carboxylic acid.[1][2] The second step involves the reduction of the quinoline ring to the desired this compound, typically through catalytic hydrogenation.

Q2: My Doebner reaction is giving a very low yield. What are the most common reasons?

Low yields in the Doebner reaction are a frequent issue and can be attributed to several factors:

  • Substrate Reactivity: Anilines bearing electron-withdrawing groups are known to be less reactive, which can significantly lower the yield.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are crucial. An inappropriate selection can lead to an incomplete reaction or the formation of side products.[1]

  • Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired product.[1]

  • Product Loss During Workup: The desired product might be lost during extraction and purification steps if the procedure is not optimized.[3]

Q3: What are some common side reactions in the Doebner-von Miller synthesis, a related reaction, and how can they be minimized?

A major side reaction in the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, is the acid-catalyzed polymerization of the carbonyl starting material.[4] This can lead to the formation of tar and significantly reduce the yield. To minimize this, a biphasic reaction medium can be employed to sequester the carbonyl compound in an organic phase, thereby reducing its self-polymerization.[4] Slow addition of the reactants can also help control their concentration and minimize side reactions.[4]

Q4: What catalysts are typically used for the Doebner reaction?

The Doebner reaction is generally catalyzed by either Brønsted or Lewis acids. Commonly used catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as tin tetrachloride and scandium(III) triflate.[1] Recent studies have also shown that catalysts like iron(III) trifluoromethanesulfonate and BF₃·THF can be effective.[2][5]

Q5: What are the recommended methods for the reduction of the quinoline-4-carboxylic acid intermediate?

Catalytic hydrogenation is the preferred method. Common catalysts include Raney nickel and palladium on carbon (Pd/C). The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkali solution has been reported to be stereoselective.

Troubleshooting Guides

Problem 1: Low Yield in the Doebner Reaction Step

Symptoms:

  • The isolated yield of quinoline-4-carboxylic acid is significantly lower than expected.

  • A large amount of starting material remains unreacted (as observed by TLC or other analytical methods).

  • Formation of a significant amount of tarry byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Low Reactivity of Aniline For anilines with electron-withdrawing groups, consider using a more active catalyst system, such as BF₃·THF in acetonitrile. Increasing the reaction temperature (e.g., to 65 °C) may also be necessary.[1][2]
Suboptimal Catalyst If using a traditional Brønsted acid, consider switching to a Lewis acid catalyst like iron(III) triflate or BF₃·THF, which have been shown to improve yields.[2][5]
Inappropriate Solvent While ethanol is commonly used, solvents like acetonitrile (MeCN) have been shown to be effective, particularly with certain catalyst systems.[1][2]
Decomposition at High Temperature If tar formation is significant, it might be due to decomposition at elevated temperatures. Consider adding the pyruvic acid solution dropwise over a period to control the reaction exotherm and minimize decomposition.[6]
Product Loss During Workup Ensure the pH of the aqueous layer is adjusted correctly to precipitate the carboxylic acid product fully. Check the solubility of your product in the workup solvents to minimize losses.[3]

Logical Troubleshooting Workflow for Low Yield in Doebner Reaction

LowYieldTroubleshooting start Low Yield in Doebner Reaction check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If pure fail Yield Still Low check_sm->fail If impure optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst If conditions seem correct optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent No improvement success Yield Improved optimize_catalyst->success Improvement optimize_temp Optimize Temperature optimize_solvent->optimize_temp No improvement optimize_solvent->success Improvement slow_addition Slow Addition of Pyruvic Acid optimize_temp->slow_addition If tarring is an issue optimize_temp->success Improvement workup_issue Investigate Workup Procedure slow_addition->workup_issue No improvement slow_addition->success Improvement workup_issue->success Improvement workup_issue->fail No improvement

Caption: A troubleshooting decision tree for addressing low yields in the Doebner reaction.

Problem 2: Incomplete Reduction of the Quinoline Ring

Symptoms:

  • The final product is a mixture of the desired this compound and the starting quinoline-4-carboxylic acid.

  • The reaction appears to stall before full conversion.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst If using Raney nickel, ensure it is freshly prepared and active. The activity of Raney nickel can decrease upon storage. If using Pd/C, ensure it has not been poisoned.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and that a sufficient pressure of hydrogen is applied and maintained throughout the reaction.
Inadequate Reaction Time or Temperature Monitor the reaction progress by TLC or another suitable method. If the reaction is slow, consider increasing the reaction time or temperature, within the limits of the substrate's stability.
Solvent Effects The choice of solvent can influence the rate of hydrogenation. Protic solvents like ethanol or water are commonly used for this type of reduction.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.[2][6]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃HEtOHRefluxLow
2BF₃·THF (0.28)EtOH65Low
3BF₃·THF (0.28)Toluene65Low
4BF₃·THF (0.28)DCE65Low
5BF₃·THF (0.28)DMF65Low
6BF₃·THF (0.28)DMSO65Low
7BF₃·THF (0.28)MeCN6545
8BF₃·THF (0.5)MeCN6582
9BF₃·Et₂O (0.5)MeCN6581

Data adapted from a study on the synthesis of a substituted quinoline-4-carboxylic acid.[2][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)

This protocol is a modern, catalyzed version of the Doebner reaction.[1][2][5]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • BF₃·THF

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of aniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.[1]

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[1]

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1]

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • The crude product can be purified by recrystallization.

Experimental Workflow for Synthesis of this compound

SynthesisWorkflow start Start: Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) doebner Step 1: Doebner Reaction (Catalyst: BF3·THF, Solvent: MeCN, Temp: 65°C) start->doebner workup1 Aqueous Workup and Extraction doebner->workup1 purification1 Purification of Quinoline-4-carboxylic Acid (Recrystallization) workup1->purification1 reduction Step 2: Catalytic Hydrogenation (Catalyst: Raney Nickel, Solvent: Aq. Alkali) purification1->reduction workup2 Catalyst Filtration and Acidification reduction->workup2 purification2 Purification of Final Product (Recrystallization) workup2->purification2 end End: 1,2,3,4-Tetrahydroquinoline- 4-carboxylic Acid purification2->end

Caption: Overall experimental workflow for the two-step synthesis.

Protocol 2: Reduction of 2-Alkylquinoline-4-carboxylic Acid to 2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

This protocol is based on the reduction using Raney nickel.

Materials:

  • 2-Alkylquinoline-4-carboxylic acid

  • Raney nickel

  • Aqueous alkali solution (e.g., NaOH solution)

  • Formic acid

  • Chloroform

Procedure:

  • Dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous alkali solution.

  • Add freshly prepared Raney nickel catalyst to the solution.

  • Subject the mixture to hydrogenation in a suitable apparatus under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed (e.g., by TLC).

  • After the reaction is complete, carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.

  • Acidify the filtrate with formic acid.

  • Extract the product with chloroform.

  • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

References

Technical Support Center: Purification of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetrahydroquinoline (THQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture containing residual starting materials (quinoline, aniline, aldehyde) and byproducts. What is the best initial purification strategy?

A1: For complex mixtures, column chromatography is generally the most effective initial purification step. The polarity of tetrahydroquinoline derivatives can be fine-tuned by the substituents on the nitrogen and the aromatic ring. A general approach is to start with a non-polar eluent system and gradually increase the polarity. For instance, a gradient of ethyl acetate in petroleum ether or hexane is a common choice. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (Et3N) can be beneficial, especially for basic THQ derivatives, to prevent tailing and improve separation.

Q2: I am having difficulty separating my desired tetrahydroquinoline product from the corresponding quinoline byproduct from an incomplete reduction reaction. What chromatographic conditions should I try?

A2: The polarity difference between a tetrahydroquinoline and its corresponding quinoline can be subtle. To enhance separation:

  • Use a less polar solvent system: Start with a high percentage of a non-polar solvent like hexane or petroleum ether and use a very shallow gradient of a more polar solvent like ethyl acetate or dichloromethane.

  • Optimize your adsorbent: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.

  • Employ specialized techniques: For challenging separations, techniques like preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) can provide superior resolution. A typical mobile phase for reverse-phase HPLC would be a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.

Q3: My tetrahydroquinoline derivative appears to be degrading on the silica gel column. What are the possible causes and solutions?

A3: Degradation on silica gel can be due to the acidic nature of the silica or air oxidation, especially for electron-rich derivatives.

  • Neutralize the silica gel: Pre-treat the silica gel by slurrying it with a dilute solution of triethylamine (e.g., 1%) in your eluent before packing the column. This neutralizes acidic sites and can prevent the degradation of acid-sensitive compounds.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol-silica.

  • Work quickly and under an inert atmosphere: Minimize the time the compound spends on the column. If the compound is particularly air-sensitive, consider performing the chromatography under an inert atmosphere of nitrogen or argon. Some fused tricyclic THQs have been noted to decompose in solution under standard laboratory conditions, suggesting inherent instability.[1]

Q4: I am struggling with the recrystallization of my tetrahydroquinoline derivative. It either oils out or the recovery is very low. What can I do?

A4: Successful recrystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water).

  • Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q5: My final product is a racemic mixture. What are the common methods for resolving the enantiomers of a chiral tetrahydroquinoline?

A5: Chiral resolution of tetrahydroquinoline derivatives is a common challenge. Several methods can be employed:

  • Chiral HPLC: This is a widely used analytical and preparative technique. Columns with chiral stationary phases (CSPs) can separate enantiomers. The choice of CSP and mobile phase is crucial and often requires screening.

  • Diastereomeric Salt Formation: If your THQ derivative is basic, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by treating the salt with a base.

  • Asymmetric Synthesis: A proactive approach is to employ an asymmetric synthesis method that yields an enantiomerically enriched product, potentially simplifying the final purification.[2][3][4]

Troubleshooting Purification Workflows

The following diagram illustrates a general workflow for troubleshooting common purification challenges with tetrahydroquinoline derivatives.

G start Crude THQ Derivative check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes column_chrom Column Chromatography is_pure->column_chrom No column_chrom->check_purity recrystallization Recrystallization column_chrom->recrystallization Further Purification troubleshoot_column Troubleshoot Column Chromatography column_chrom->troubleshoot_column Issues recrystallization->check_purity troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Issues poor_separation Poor Separation? troubleshoot_column->poor_separation degradation Degradation on Column? troubleshoot_column->degradation oiling_out Oiling Out? troubleshoot_recryst->oiling_out low_recovery Low Recovery? troubleshoot_recryst->low_recovery change_solvent Change Solvent System/Gradient poor_separation->change_solvent Yes change_adsorbent Change Adsorbent (e.g., Alumina) poor_separation->change_adsorbent Still Poor neutralize_silica Neutralize Silica (e.g., with Et3N) degradation->neutralize_silica Yes change_recryst_solvent Change Recrystallization Solvent/System oiling_out->change_recryst_solvent Yes induce_cryst Induce Crystallization (Scratch/Seed) oiling_out->induce_cryst No Crystals Form low_recovery->change_recryst_solvent Yes change_solvent->column_chrom change_adsorbent->column_chrom use_hplc Use Preparative HPLC change_adsorbent->use_hplc Still Poor use_hplc->check_purity neutralize_silica->column_chrom change_recryst_solvent->recrystallization induce_cryst->recrystallization

Caption: A flowchart for troubleshooting the purification of tetrahydroquinoline derivatives.

Data on Purification Methods

The following table summarizes various purification conditions reported for different tetrahydroquinoline derivatives.

Compound Structure/Class Purification Method Eluent/Solvent System Notes Purity/Yield
2-Phenyl-1,2,3,4-tetrahydroquinolineColumn ChromatographyGradient of pure cyclohexane to 20% ethyl acetateColumn pre-conditioned with 1% Et3N.33% yield
2-Methyl-4-pentyl-1,2,3,4-tetrahydroquinolineColumn Chromatography9:1 Petrol/Ethyl AcetateColumn pre-conditioned with 1% Et3N.94% yield
N-Acylated THQ DerivativesColumn ChromatographyNot specified-Not specified
N-Alkylated THQ DerivativesColumn ChromatographyNot specifiedSome products were difficult to purify.Yields varied
6-Benzyl-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-oneColumn ChromatographyNot specified-78% yield

Key Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Tetrahydroquinoline Derivatives
  • Preparation of the Stationary Phase:

    • For a standard purification, use silica gel (230-400 mesh).

    • If your compound is basic or acid-sensitive, prepare a slurry of the silica gel in the initial, non-polar eluent containing 1% triethylamine.

  • Column Packing:

    • Pack the column with the silica gel slurry.

    • Allow the silica gel to settle, ensuring a flat top surface.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude tetrahydroquinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or petroleum ether).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane) in a stepwise or continuous gradient.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrahydroquinoline derivative.

Protocol 2: General Procedure for Recrystallization of Tetrahydroquinoline Derivatives
  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will show poor solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out.

    • If a single solvent is not suitable, try a binary solvent system as described in the FAQs.

  • Recrystallization Procedure:

    • Place the crude tetrahydroquinoline derivative in an Erlenmeyer flask.

    • Add the minimum amount of the chosen recrystallization solvent to dissolve the compound at its boiling point.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.

    • Further assess the purity by analytical techniques such as NMR, LC-MS, or HPLC.

References

Technical Support Center: Optimizing Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroquinolines?

A1: The most prevalent methods include the Povarov reaction, the Friedländer annulation followed by reduction, and the direct reduction or transfer hydrogenation of quinolines. Each method offers distinct advantages regarding substrate scope, stereoselectivity, and reaction conditions.

Q2: My Povarov reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Povarov reaction can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aniline and aldehyde to form the imine is crucial. Ensure anhydrous conditions to favor this equilibrium-driven reaction. The use of dehydrating agents like molecular sieves can be beneficial.

  • Poor Lewis Acid Activity: The Lewis acid catalyst is essential for activating the imine. The choice and amount of Lewis acid can significantly impact the yield.[1][2] Consider screening different Lewis acids or ensuring the catalyst is not degraded.

  • Unreactive Dienophile: The alkene component (dienophile) must be sufficiently electron-rich to participate in the cycloaddition. Enol ethers and enamines are common choices.[3]

  • Suboptimal Temperature: The reaction temperature can influence the rate and yield. While some Povarov reactions proceed at room temperature, others may require heating.

Q3: I am observing significant side products in my Friedländer annulation. What are they and how can I minimize them?

A3: Common side products in the Friedländer annulation include self-condensation products of the ketone reactant (aldol condensation) and the formation of regioisomers if an unsymmetrical ketone is used. To minimize these:

  • Catalyst Choice: The choice of an appropriate acid or base catalyst is critical for directing the reaction towards the desired product.[4]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can suppress side reactions.

  • Slow Addition: In some cases, slow addition of the ketone to the reaction mixture can improve regioselectivity.

Q4: My catalytic hydrogenation of quinoline is stalling or showing low conversion. What could be the issue?

A4: Incomplete hydrogenation of quinoline can be due to:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Nitrogen-containing compounds, in particular, can strongly adsorb to the catalyst surface and inhibit its activity.

  • Insufficient Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Poor Catalyst Quality: The activity of heterogeneous catalysts can vary. Ensure you are using a high-quality, active catalyst.

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and catalyst.

Troubleshooting Guides

Povarov Reaction
Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Ineffective Lewis acid catalyst.Screen a variety of Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂).[1][2] Ensure the catalyst is anhydrous and used in the appropriate stoichiometric or catalytic amount.
Low reactivity of the alkene.Use more electron-rich alkenes like enol ethers or enamines.[3]
Imine did not form in situ.Pre-form the imine before adding the alkene and catalyst. Use dehydrating agents like molecular sieves.
Formation of Multiple Products Lack of diastereoselectivity.The choice of Lewis acid and solvent can influence diastereoselectivity. Chiral Brønsted acids can be employed for enantioselective reactions.
Side reactions of the intermediate carbocation.In some cases, the intermediate can be trapped by other nucleophiles.[3] Ensure a clean reaction setup and pure starting materials.
Quinoline formation instead of Tetrahydroquinoline Oxidation of the tetrahydroquinoline product.This can occur depending on the reaction conditions and workup. If the quinoline is the desired product, an oxidant can be added after the initial cycloaddition.
Friedländer Annulation
Problem Possible Cause Troubleshooting Steps
Low Yield Inefficient condensation or cyclization.Optimize the catalyst (acid or base) and reaction temperature. High temperatures (150-220 °C) are sometimes required in the absence of a catalyst.[5]
Unsuitable solvent.Screen different solvents. For base-catalyzed reactions, toluene is often used, while polar aprotic solvents may be suitable for acid-catalyzed reactions.
Formation of Regioisomers Use of an unsymmetrical ketone.Employ specific amine catalysts, such as pyrrolidine derivatives, which can enhance regioselectivity.[6][7] Slow addition of the ketone can also improve the regiochemical outcome.
Aldol Self-Condensation of Ketone Strong basic conditions.Use milder bases or consider using an acid catalyst.
Catalytic Hydrogenation of Quinolines
Problem Possible Cause Troubleshooting Steps
Incomplete Reaction/Low Conversion Catalyst poisoning.Ensure high purity of the quinoline substrate and solvent. Pre-treating the substrate to remove potential poisons may be necessary.
Over-reduction to decahydroquinoline.Use a milder reducing agent or a more selective catalyst. Some catalysts are known to be more selective for the reduction of the heterocyclic ring.[8]
Catalyst deactivation.The catalyst may lose activity over time. Consider using a fresh batch of catalyst or exploring methods for catalyst regeneration if applicable.
Poor Selectivity (Reduction of Benzene Ring) Harsh reaction conditions.Optimize the temperature and hydrogen pressure to favor the reduction of the pyridine ring.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Povarov Reaction

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1InCl₃CH₂Cl₂rt1285[1]
2Sc(OTf)₃CH₃CNrt2490[2]
3Yb(OTf)₃CH₃CN501288[2]
4BF₃·OEt₂Dioxanert4875[3]
5AlCl₃Et₂O30-31-53[9]
6Cu(OTf)₂EtOH40-0-30[9]

Table 2: Comparison of Catalysts for the Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

EntryCatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
1Pd/CH₂MeOH251012>95[8]
2Co(OAc)₂·4H₂O / ZnH₂H₂O70301595[10]
3Ru/CH₂EtOH10050698[11]
4CoBr₂/terpyridineNH₃·BH₃THF25-2492[12]
5B(C₆F₅)₃Et₂SiH₂Toluene80-1295[13]

Experimental Protocols

Povarov Reaction for Tetrahydroquinoline Synthesis (General Procedure)[3]

To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (5 mL) is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The electron-rich alkene (1.2 mmol) is then added, and the reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Friedländer Annulation for Quinoline Synthesis (General Procedure)[6]

A mixture of the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and the catalyst (e.g., KOH, 1.5 mmol, or p-toluenesulfonic acid, 10 mol%) in a suitable solvent (e.g., ethanol or toluene, 5 mL) is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Note: For the synthesis of tetrahydroquinolines via this route, a subsequent reduction step is required.

Catalytic Transfer Hydrogenation of Quinoline (General Procedure)[15]

To a solution of the quinoline (1.0 mmol) and the catalyst (e.g., Co(BF₄)₂·6H₂O, 5 mol%) with the appropriate ligand in a suitable solvent (e.g., THF, 5 mL) is added the hydrogen donor (e.g., formic acid/triethylamine mixture or ammonia borane, 1.5-2.0 mmol). The reaction mixture is stirred at the specified temperature until complete conversion of the starting material (monitored by GC-MS or TLC). The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to afford the desired tetrahydroquinoline.

Visualizations

experimental_workflow_povarov start Start reactants Aniline + Aldehyde + Lewis Acid Catalyst in Solvent start->reactants imine_formation Stir at RT (Imine Formation) reactants->imine_formation add_alkene Add Electron-Rich Alkene imine_formation->add_alkene reaction Stir at appropriate Temperature add_alkene->reaction workup Aqueous Workup (e.g., NaHCO3 quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying, Concentration & Column Chromatography extraction->purification product Tetrahydroquinoline purification->product

Caption: Experimental workflow for the Povarov reaction.

troubleshooting_friedlander start Low Yield in Friedländer Annulation check_catalyst Optimize Catalyst (Acid vs. Base) start->check_catalyst check_temp Adjust Temperature start->check_temp check_solvent Screen Solvents start->check_solvent check_regio Regioselectivity Issue? (Unsymmetrical Ketone) start->check_regio aldol_issue Aldol Side Products? start->aldol_issue success Improved Yield check_catalyst->success check_temp->success check_solvent->success slow_addition Slow Addition of Ketone check_regio->slow_addition amine_catalyst Use Regioselective Amine Catalyst check_regio->amine_catalyst slow_addition->success amine_catalyst->success milder_base Use Milder Base or Switch to Acid Catalyst aldol_issue->milder_base milder_base->success

Caption: Troubleshooting logic for low yield in Friedländer annulation.

hydrogenation_pathway quinoline Quinoline selective_reduction Selective Reduction (e.g., Pd/C, H₂) quinoline->selective_reduction Heterocyclic Ring Reduction thq 1,2,3,4-Tetrahydroquinoline (Desired Product) harsh_conditions Harsh Conditions (e.g., High T/P) thq->harsh_conditions Benzene Ring Reduction over_reduction Decahydroquinoline (Over-reduction) selective_reduction->thq harsh_conditions->over_reduction

Caption: Reaction pathways in quinoline hydrogenation.

References

identifying byproducts in the synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce quinoline-4-carboxylic acids and what are their typical byproducts?

A1: The most common methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger synthesis. Other related syntheses like the Doebner-von Miller, Combes, and Friedländer reactions are also widely used for generating the quinoline core, which can be subsequently modified. Each method has a unique profile of potential byproducts.

  • Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid can sometimes yield a complex byproduct, the structure of which has been elucidated using 2D NMR and mass spectrometry.[1] Other potential side products include dihydro-pyrrol-2-ones and furan derivatives.[2]

  • Pfitzinger Synthesis: This reaction between isatin and a carbonyl compound can produce regioisomers if an unsymmetrical ketone is used.[3] Tar formation is also a common issue, particularly if the reactants are mixed together at the start of the reaction.[4]

  • Doebner-von Miller Reaction: This method is prone to the formation of tar and polymeric materials due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] Reduced intermediates, such as tetrahydroquinolines, can also be formed.[6]

  • Combes Quinoline Synthesis: The use of unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers. The ratio of these isomers is influenced by both steric and electronic effects of the substituents.[7][8]

  • Friedländer Annulation: A common side reaction is the aldol self-condensation of the ketone reactant, especially under basic conditions.[9] When unsymmetrical ketones are used, regioselectivity can also be an issue.[10]

Q2: How can I minimize the formation of tar and polymeric byproducts in my quinoline synthesis?

A2: Tar formation is a frequent problem in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Pfitzinger reactions.[4][5] Here are some strategies to mitigate this:

  • Slow Addition of Reagents: Gradually adding the more reactive species, such as the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, to the heated reaction mixture can help control the reaction rate and minimize polymerization.[5]

  • Temperature Control: Excessively high temperatures often promote tar formation. It is crucial to maintain the optimal temperature for the specific reaction.

  • In Situ Generation: Generating the reactive intermediate, like the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, in situ from an aldol condensation can keep its concentration low and reduce polymerization.[5]

  • Modified Pfitzinger Protocol: In the Pfitzinger synthesis, first reacting the isatin with a base to open the ring before adding the ketone can lead to cleaner reactions and higher yields.[4]

Q3: I am observing a mixture of isomers in my Combes/Friedländer synthesis. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical ketones or β-diketones.[7][10] The following approaches can help control the isomeric ratio:

  • Substituent Effects: The steric bulk and electronic properties of the substituents on both the aniline and the carbonyl compound play a crucial role. For instance, in the Combes synthesis, bulkier groups on the diketone and electron-donating groups on the aniline can favor the formation of one regioisomer over the other.[7]

  • Reaction Conditions: Optimizing the catalyst (acid or base), solvent, and temperature can significantly influence the regiochemical outcome.[10]

  • Use of Directing Groups: Introducing a directing group on one of the reactants can help favor the formation of the desired isomer.[10]

Troubleshooting Guides

Doebner Reaction: Unexpected Byproduct Formation

Symptom: You observe a significant, unexpected peak in your HPLC or TLC analysis of the crude reaction mixture, which does not correspond to your starting materials or desired product.

Possible Cause: A complex side reaction may have occurred. In the Doebner reaction with certain substituted anilines and aldehydes, a novel dimeric byproduct has been identified.[1]

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct using column chromatography. Characterize its structure using 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may disfavor the formation of this byproduct.

    • Solvent: Changing the solvent may alter the reaction pathway.

    • Catalyst: The choice and concentration of the acid catalyst can influence the product distribution.

Pfitzinger Synthesis: Low Yield and Tar Formation

Symptom: The reaction yields a low amount of the desired quinoline-4-carboxylic acid and a significant amount of intractable tar.[4]

Possible Cause: Simultaneous addition of all reactants can lead to uncontrolled side reactions.

Troubleshooting Steps:

  • Staged Addition: First, dissolve the isatin in the basic solution and stir until the ring has opened (indicated by a color change from orange to pale yellow). Then, add the ketone to the reaction mixture.[4]

  • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.

  • Purification: After acidification, the crude product may still contain some tarry material. Recrystallization from a suitable solvent is often necessary to obtain a pure product.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylquinoline-4-carboxylic Acid via the Doebner Reaction

This protocol is adapted from a procedure for the synthesis of substituted quinoline-4-carboxylic acids.

Materials:

  • Substituted aniline

  • Aromatic aldehyde

  • Pyruvic acid

  • Acetonitrile (MeCN)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aromatic aldehyde (1.1 eq) in acetonitrile.

  • Add BF₃·OEt₂ (0.5 eq) to the solution and stir the mixture at 65 °C for 1 hour.

  • Slowly add a solution of pyruvic acid (1.0 eq) in acetonitrile to the reaction mixture.

  • Continue to stir the reaction at 65 °C for 20 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

This protocol is a general procedure for the Pfitzinger reaction.[4]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated basic solution.

  • Add isatin to the solution and stir at room temperature until the color changes from orange to pale yellow, indicating the opening of the isatin ring.

  • Add acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted acetone.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Common Byproducts in Quinoline-4-Carboxylic Acid Syntheses and Mitigation Strategies

Synthesis MethodCommon ByproductsMitigation Strategies
Doebner Reaction Dimeric adducts, dihydro-pyrrol-2-ones, furan derivatives[1][2]Optimize temperature and solvent; Isolate and characterize byproducts to understand formation pathway.
Pfitzinger Synthesis Regioisomers (with unsymmetrical ketones), Tar[3][4]Use symmetrical ketones; Staged addition of reactants; Recrystallization of crude product.
Doebner-von Miller Polymeric materials, Tar, Reduced intermediates[5][6]Slow reagent addition; Control temperature; In situ generation of intermediates.
Combes Synthesis Regioisomers[7]Judicious choice of substituents to exploit steric and electronic effects; Optimize reaction conditions.
Friedländer Annulation Aldol self-condensation products, Regioisomers[9][10]Use of imine analogs of the amino-aryl ketone; Optimize catalyst and temperature.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Caption: A logical workflow for identifying and mitigating byproduct formation.

Signaling Pathway: General Quinoline Synthesis and Byproduct Formation

reaction_pathway reactants Aniline/Isatin Derivative + Carbonyl Compound intermediate Key Intermediate (e.g., Enamine, Schiff Base) reactants->intermediate Reaction Conditions byproduct Byproducts (Polymers, Isomers, etc.) reactants->byproduct Direct Decomposition product Desired Quinoline-4-Carboxylic Acid intermediate->product Desired Cyclization intermediate->byproduct Side Reactions

Caption: Competing pathways leading to desired product and byproducts.

References

Technical Support Center: Enhancing the Solubility of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-tetrahydroquinoline-4-carboxylic acid analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound analogs poorly soluble in aqueous media?

A1: The limited aqueous solubility of these analogs often stems from a combination of factors inherent to their molecular structure. The tetrahydroquinoline core is a bicyclic system that can exhibit significant hydrophobicity. The presence of a carboxylic acid group provides a handle for ionization, but the overall solubility is a balance between the polar carboxylic acid and the often lipophilic scaffold and its other substituents. Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules.

Q2: What is the first-line strategy I should try to solubilize my compound for a biological assay?

A2: For initial screening in biological assays, the most common and straightforward approach is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (usually <0.5% v/v) to not interfere with the biological system.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with poorly soluble compounds.[1] Immediate steps to troubleshoot this include:

  • Slower, more dilute additions: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock dropwise to the assay buffer while vortexing to ensure rapid and thorough mixing, preventing localized high concentrations.[1]

  • Lower the final concentration: Your target concentration may exceed the compound's kinetic solubility in the final medium. Test a range of lower concentrations to find one that remains in solution.

  • Protein in media: If your final assay medium contains proteins (like fetal bovine serum), they can sometimes help to stabilize the compound and prevent precipitation.

Q4: How can I rationally choose a solubility enhancement strategy for my specific analog?

A4: The choice of strategy depends on the physicochemical properties of your compound (like pKa and logP), the requirements of your experiment (e.g., required concentration, acceptable excipients), and the intended final formulation. A decision-making workflow can help guide your choice between methods like pH adjustment, co-solvents, salt formation, and cyclodextrin complexation.

Troubleshooting Guides

This section provides structured guidance for common solubility-related problems.

Problem 1: Difficulty Dissolving the Compound to Make a Stock Solution

Symptoms: The solid compound does not fully dissolve in the chosen organic solvent (e.g., DMSO) even at a modest concentration.

Possible Cause Suggested Solution
Insufficient Solvent Power Try a stronger organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, be mindful of their potential toxicity in biological assays.
Low Dissolution Rate Gently warm the mixture (e.g., to 37°C) and use sonication to aid dissolution. Always check the compound's stability at elevated temperatures first.
Compound Degradation If the solution discolors upon standing, the compound may be unstable. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and light exposure.
Problem 2: "Oiling Out" During Crystallization for Salt Formation or Purification

Symptoms: Instead of forming solid crystals, the compound separates from the solution as a liquid phase.

Possible Cause Suggested Solution
High Solute Concentration Use a more dilute solution by adding more of the "good" solvent before cooling.
Rapid Cooling Allow the solution to cool slowly to room temperature, then gradually transfer it to a refrigerator. Rapid cooling increases supersaturation too quickly.
Inappropriate Solvent System The compound's melting point may be lower than the temperature at which it becomes supersaturated. Try a different solvent or a binary solvent system with a lower boiling point.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Problem 3: Inconsistent Results in Biological Assays

Symptoms: High variability in experimental data between replicates or experiments.

Possible Cause Suggested Solution
Precipitation in Assay Wells Before conducting the full assay, perform a solubility test in the final assay buffer at the highest intended concentration. Visually inspect for precipitation or use techniques like nephelometry to quantify it.[2]
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration. Consider using low-adhesion plastics or adding a small amount of a non-ionic surfactant (e.g., Tween 80) to your buffer, if compatible with your assay.
Compound Instability in Buffer Some compounds may be unstable in aqueous buffers over the duration of the experiment. Assess the compound's stability in the assay buffer over time using a method like HPLC.
Interference from Solubilizing Excipients The agents used to improve solubility (e.g., DMSO, cyclodextrins) can have their own biological effects. Always run a vehicle control with the same concentration of the excipient as in the experimental wells.[3]

Quantitative Data Summary

Solubility Enhancement Technique Excipient/Method Expected Solubility Increase (Fold-Change) Considerations
pH Adjustment Buffer to pH > pKa + 210 - 1000The compound has a carboxylic acid and a basic nitrogen, making it amphoteric. Solubility will be minimal at the isoelectric point and increase at both low and high pH. Ensure the final pH is compatible with the assay.[4]
Co-solvency 10% Propylene Glycol2 - 20The choice of co-solvent and its concentration must be optimized. Toxicity of the co-solvent in the experimental system is a key concern.[5]
20% Ethanol5 - 50Higher concentrations can lead to protein precipitation or cell toxicity.
Cyclodextrin Complexation 10 mM HP-β-CD5 - 100The stoichiometry of the complex and the binding constant will determine the extent of solubility enhancement. Can be a good option for in vivo studies.[6]
Salt Formation Hydrochloride Salt10 - 1000+Requires an ionizable group. The resulting salt may have different physicochemical properties (e.g., hygroscopicity, stability).[7]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid this compound analog to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol is for preparing a compound for use in biological assays.

  • Weighing: Accurately weigh a precise amount of the compound into a sterile vial.

  • Solvent Addition: Add a calculated volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.

  • Phase Solubility Diagram Construction:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess of the tetrahydroquinoline analog to each solution.

    • Equilibrate and quantify the dissolved compound as described in Protocol 1.

    • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the type of complex and the stability constant.

  • Preparation of a Complexed Solution:

    • Based on the phase solubility diagram, dissolve the desired amount of HP-β-CD in the aqueous buffer.

    • Add the tetrahydroquinoline analog and stir until dissolved. The amount that can be dissolved will be predicted by the phase solubility diagram.

Visualizations

Decision-Making Workflow for Solubility Enhancement

G start Poorly Soluble Analog is_ionizable Is the compound ionizable (pKa known)? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes co_solvency Co-solvency is_ionizable->co_solvency No salt_formation Salt Formation ph_adjust->salt_formation Insufficient Solubility end_point Solubilized Compound ph_adjust->end_point Sufficient Solubility salt_formation->end_point cyclodextrin Cyclodextrin Complexation co_solvency->cyclodextrin Toxicity or Precipitation co_solvency->end_point Sufficient Solubility other_methods Advanced Methods (e.g., Solid Dispersion) cyclodextrin->other_methods Insufficient Solubility cyclodextrin->end_point Sufficient Solubility other_methods->end_point

Caption: A workflow to guide the selection of an appropriate solubility enhancement technique.

Experimental Workflow for Troubleshooting Precipitation

G start Compound Precipitates upon Dilution step1 Step 1: Optimize Dilution - Serial dilution - Rapid mixing start->step1 check1 Precipitation Resolved? step1->check1 step2 Step 2: Lower Final Concentration check1->step2 No end_point Compound Solubilized in Assay Buffer check1->end_point Yes check2 Precipitation Resolved? step2->check2 step3 Step 3: Change Solubilization Method (e.g., use HP-β-CD) check2->step3 No check2->end_point Yes step3->end_point

Caption: A systematic approach to resolving compound precipitation in aqueous buffers.

Signaling Pathways Targeted by Quinoline Analogs

Many quinoline-based compounds are developed as kinase inhibitors, often targeting pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR signaling cascades.

G cluster_0 EGFR Pathway cluster_1 VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Quinoline_EGFR Quinoline Analog (Inhibitor) Quinoline_EGFR->EGFR VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Quinoline_VEGFR Quinoline Analog (Inhibitor) Quinoline_VEGFR->VEGFR

Caption: Simplified EGFR and VEGFR signaling pathways often targeted by quinoline-based inhibitors.

References

Technical Support Center: Stereoselective Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Povarov (Imino Diels-Alder) Reaction

Q: My Povarov reaction is resulting in a low diastereomeric ratio (dr), often close to 1:1. What are the primary factors influencing diastereoselectivity and how can I improve it?

A: Low diastereoselectivity in the Povarov reaction is a common issue that can often be resolved by systematically optimizing reaction conditions. The key factors that control the stereochemical outcome are the choice of catalyst, solvent, and reaction temperature.

Troubleshooting Steps:

  • Catalyst Selection: The nature of the Lewis acid or Brønsted acid catalyst is crucial in dictating the facial selectivity of the dienophile's approach to the imine.

    • Lewis Acids: Different Lewis acids can significantly alter the diastereomeric ratio. It is recommended to screen a variety of Lewis acids. For instance, in some systems, changing the Lewis acid can invert the stereoselectivity.

    • Brønsted Acids: Chiral phosphoric acids can also be highly effective in controlling diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.

    • It is advisable to screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane often yield different results compared to more polar solvents like acetonitrile or ethereal solvents.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Systematically decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) to determine the optimal condition for your specific substrate.

Issue 2: Low Enantioselectivity in Asymmetric Tetrahydroquinoline Synthesis

Q: I am using a chiral catalyst for my tetrahydroquinoline synthesis, but the enantiomeric excess (% ee) is disappointingly low. What are the potential causes and how can I achieve higher enantioselectivity?

A: Low enantioselectivity in asymmetric catalysis is a multifaceted problem. A systematic approach to troubleshooting is essential for identifying the root cause and achieving the desired stereochemical control.

Troubleshooting Steps:

  • Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of any asymmetric transformation.

    • Purity: Ensure the catalyst is of high purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.

    • Storage and Handling: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure proper storage under an inert atmosphere and use anhydrous solvents and reagents.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.

    • Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. It is worthwhile to screen a range of concentrations.

    • Additives: In some cases, the addition of a co-catalyst or an additive can significantly enhance enantioselectivity. For example, the presence of an imide can improve the enantioselectivity of certain iridium-catalyzed hydrogenations.[1]

  • Substrate and Reagent Purity:

    • Substrate: Impurities in the starting material can compete with the desired reaction, leading to a racemic product.

    • Reagents and Solvents: Ensure all reagents and solvents are of high purity and are anhydrous, as required by the specific catalytic system.

Issue 3: Formation of Unexpected Side Products

Q: My reaction is producing significant amounts of side products, leading to a low yield of the desired tetrahydroquinoline. What are the common side reactions, and how can they be minimized?

A: In the synthesis of tetrahydroquinolines, particularly via the Povarov reaction, several side reactions can occur. Identifying the major side product can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Solutions:

  • Quinoline Formation: Over-oxidation of the tetrahydroquinoline product can lead to the formation of the corresponding quinoline.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If an oxidant is part of the reaction, its stoichiometry and addition rate should be carefully controlled.

  • Polymerization: Electron-rich alkenes (dienophiles) can be prone to polymerization in the presence of strong Lewis or Brønsted acids.

    • Solution: Lowering the reaction temperature and using a lower catalyst loading can often mitigate polymerization. A slow addition of the dienophile to the reaction mixture can also be beneficial.

  • Rearrangement Products: Carbocationic intermediates in the Povarov reaction can sometimes undergo rearrangement, leading to constitutional isomers.

    • Solution: The choice of catalyst and solvent can influence the stability of the carbocationic intermediates and thus suppress rearrangement pathways. Screening different catalysts is a good starting point.

Data Presentation

The following tables summarize the effect of various reaction parameters on the stereoselectivity of tetrahydroquinoline synthesis, based on literature data.

Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity in a Povarov Reaction

EntryLewis Acid (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1Yb(OTf)₃ (10)CH₃CN2585>95:5
2Sc(OTf)₃ (10)CH₃CN258290:10
3InCl₃ (10)CH₃CN257885:15
4BF₃·OEt₂ (20)CH₂Cl₂09010:90

Note: Data is representative and will vary depending on the specific substrates.

Table 2: Effect of Chiral Phosphoric Acid Catalyst on Enantioselectivity

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
1(R)-TRIP (5)Toluene409295
2(R)-BINOL-PA (5)Toluene408888
3(S)-STRIP (5)CH₂Cl₂259598
4(R)-TRIP (5)Dioxane408590

Note: Data is representative and will vary depending on the specific substrates and reaction type (e.g., reduction, cycloaddition).

Experimental Protocols

Protocol 1: General Procedure for Screening Lewis Acids to Optimize Diastereoselectivity in a Povarov Reaction

This protocol provides a general guideline for the systematic screening of Lewis acid catalysts to improve the diastereoselectivity of a three-component Povarov reaction.

  • Preparation of the Imine (if not in-situ):

    • To a solution of the aniline (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) in a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol).

    • Add a drying agent, such as anhydrous MgSO₄ or Na₂SO₄.

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

    • Filter off the drying agent. The resulting solution of the imine is used directly in the next step.

  • Catalyst Screening:

    • Prepare a series of flame-dried reaction vessels, each under an inert atmosphere.

    • To each vessel, add the solution of the imine (0.1 mmol in 1 mL of the chosen solvent).

    • To each vessel, add a different Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, BF₃·OEt₂, etc.) at a specific loading (e.g., 10 mol%).

    • Cool the mixtures to the desired reaction temperature (e.g., 0 °C).

    • To each vessel, add the dienophile (e.g., an electron-rich alkene, 0.12 mmol) dropwise.

    • Stir the reactions at the chosen temperature and monitor their progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

Protocol 2: General Procedure for Asymmetric Reduction of a Quinoline using a Chiral Phosphoric Acid Catalyst

This protocol describes a general method for the enantioselective reduction of a quinoline to a tetrahydroquinoline using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.[2][3][4]

  • Reaction Setup:

    • To a flame-dried reaction vial, add the quinoline substrate (0.1 mmol), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%), and the Hantzsch ester (0.12 mmol).

    • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

    • Add the anhydrous solvent (e.g., toluene, 1 mL).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydroquinoline.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

TroubleshootingWorkflow start Low Stereoselectivity Observed (Low dr or ee) check_purity Are all reagents and solvents of high purity and anhydrous? start->check_purity purify Purify all components. Use anhydrous solvents. check_purity->purify No check_catalyst Is the catalyst active and handled correctly? check_purity->check_catalyst Yes purify->check_purity new_catalyst Use fresh, high-purity catalyst. Ensure inert atmosphere handling. check_catalyst->new_catalyst No optimize_conditions Systematically optimize reaction conditions. check_catalyst->optimize_conditions Yes new_catalyst->check_catalyst screen_catalyst Screen different catalysts (Lewis acids, chiral catalysts). optimize_conditions->screen_catalyst screen_solvent Screen a range of solvents with varying polarities. optimize_conditions->screen_solvent optimize_temp Optimize reaction temperature (often lower is better). optimize_conditions->optimize_temp end High Stereoselectivity Achieved screen_catalyst->end screen_solvent->end optimize_temp->end

Caption: A decision tree for troubleshooting low stereoselectivity.

Simplified Povarov Reaction (Imino Diels-Alder) Mechanism

PovarovMechanism cluster_reactants Reactants Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Dienophile Electron-Rich Alkene (Dienophile) Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition ActivatedImine Lewis Acid Activation of Imine Imine->ActivatedImine ActivatedImine->Cycloaddition Tetrahydroquinoline Tetrahydroquinoline Cycloaddition->Tetrahydroquinoline

Caption: Key steps in the Povarov reaction for tetrahydroquinoline synthesis.

Chiral Phosphoric Acid Catalysis in Asymmetric Reduction

AsymmetricReduction Quinoline Quinoline Substrate ActivatedComplex Chiral Ion Pair/ Hydrogen-Bonded Complex Quinoline->ActivatedComplex Catalyst Chiral Phosphoric Acid Catalyst->ActivatedComplex HantzschEster Hantzsch Ester (Hydride Source) HydrideTransfer Diastereofacial-selective Hydride Transfer HantzschEster->HydrideTransfer ActivatedComplex->HydrideTransfer Product Chiral Tetrahydroquinoline HydrideTransfer->Product

Caption: Catalytic cycle for asymmetric reduction of quinolines.

References

stability issues of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an acidic mobile phase seems to be losing the main peak over time in my HPLC analysis. What could be happening?

A1: The loss of the parent compound peak in acidic conditions is likely due to chemical degradation. Two potential pathways for degradation of this compound under acidic conditions are decarboxylation and oxidation. Decarboxylation, the loss of the carboxylic acid group as CO2, is a common reaction for carboxylic acids, and the stability of the resulting product can influence this process.[1][2][3] Oxidation of the tetrahydroquinoline ring system is also a possibility, potentially catalyzed by trace metals or exposure to air, which can be exacerbated by acidic conditions.[4]

Q2: I observe a new, less polar peak appearing in my chromatogram after incubating my compound in acidic solution. What might this new peak be?

A2: A new, less polar peak could correspond to the decarboxylated product, 1,2,3,4-tetrahydroquinoline. The loss of the polar carboxylic acid group would result in a less polar molecule with a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this new peak, it would be advisable to synthesize or purchase a standard of 1,2,3,4-tetrahydroquinoline and compare its retention time.

Q3: My solution of this compound has developed a yellowish or brownish tint after storage in an acidic buffer. Is this related to instability?

A3: A color change in the solution is a strong indicator of chemical degradation. This is often associated with oxidation of the tetrahydroquinoline moiety, which can lead to the formation of colored byproducts.[4] It is recommended to prepare fresh solutions and minimize their exposure to light and air.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • Work at lower temperatures: Chemical degradation is often accelerated by heat.

  • Use freshly prepared solutions: Avoid long-term storage of the compound in acidic solutions.

  • Degas your solvents: Removing dissolved oxygen from your solvents can help to reduce oxidative degradation.

  • Work with the most dilute solutions possible: In some cases, degradation can be concentration-dependent.

  • Consider alternative pH conditions: If your experimental design allows, explore if the compound is more stable at a neutral or slightly basic pH.

Troubleshooting Guide

Symptom Possible Cause Suggested Action
Gradual decrease in the area of the main compound peak in HPLC.Decarboxylation or oxidation.Perform a forced degradation study to identify the degradation products. (See Experimental Protocols). Use a reference standard of the suspected degradation product (e.g., 1,2,3,4-tetrahydroquinoline) to confirm its identity.
Appearance of one or more new peaks in the chromatogram.Formation of degradation products.Characterize the new peaks using LC-MS to determine their mass-to-charge ratio and aid in identification.
Change in the color of the solution (e.g., turning yellow or brown).Oxidative degradation.Prepare solutions in degassed solvents and protect them from light. Consider the addition of an antioxidant if compatible with your experimental setup.
Inconsistent results between experiments.On-going degradation of the stock or working solutions.Prepare fresh stock and working solutions for each experiment. Re-evaluate the stability of the compound under your specific experimental conditions.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential stability of this compound under various acidic conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Hypothetical Degradation of this compound at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
2.015%40%
4.05%15%
6.0<1%2%

Table 2: Hypothetical Effect of Temperature on Degradation at pH 3.0

Temperature% Degradation (24 hours)
4°C2%
25°C10%
50°C35%

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 0.01 M HCl.

  • Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.

  • Incubate the vials at 40°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic samples with an appropriate amount of NaOH.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC-UV (see Protocol 2).

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: HPLC Method for Stability Analysis

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Visualizations

cluster_decarboxylation Proposed Decarboxylation Pathway 1,2,3,4-Tetrahydroquinoline-4-carboxylic_Acid This compound Protonation Protonation of Carboxyl Group 1,2,3,4-Tetrahydroquinoline-4-carboxylic_Acid->Protonation H+ Decarboxylation_Step Decarboxylation Protonation->Decarboxylation_Step 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Decarboxylation_Step->1,2,3,4-Tetrahydroquinoline CO2 CO2 Decarboxylation_Step->CO2 cluster_oxidation Proposed Oxidation Pathway 1,2,3,4-Tetrahydroquinoline-4-carboxylic_Acid This compound Oxidation_Step Oxidation 1,2,3,4-Tetrahydroquinoline-4-carboxylic_Acid->Oxidation_Step [O], H+ Oxidized_Products Oxidized Products (e.g., Quinoline derivatives) Oxidation_Step->Oxidized_Products cluster_troubleshooting Troubleshooting Workflow Start Stability Issue Observed (e.g., peak loss, color change) Forced_Degradation Perform Forced Degradation Study (Acid, Heat) Start->Forced_Degradation HPLC_Analysis Analyze by HPLC-UV/MS Forced_Degradation->HPLC_Analysis Identify_Products Identify Degradation Products HPLC_Analysis->Identify_Products Confirm_Identity Confirm with Reference Standards Identify_Products->Confirm_Identity Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Solvent) Confirm_Identity->Optimize_Conditions End Issue Resolved Optimize_Conditions->End

References

Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: A prevalent and scalable two-step approach is commonly employed. The first step involves the synthesis of a quinoline-4-carboxylic acid intermediate via the Doebner-von Miller reaction. This is followed by the catalytic hydrogenation of the quinoline ring to yield the desired this compound.

Q2: What are the primary challenges when scaling up the Doebner-von Miller reaction?

A2: The most significant challenges include managing the exothermic nature of the reaction, the formation of tar and polymeric side products, and ensuring consistent product quality and yield.[1][2] Careful control of reaction temperature and the rate of reagent addition are critical for a successful scale-up.[2]

Q3: What types of catalysts are effective for the hydrogenation of quinoline-4-carboxylic acid?

A3: Noble metal catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation.[3] Other catalysts such as platinum (Pt), rhodium (Rh), and nickel (Ni) can also be used, with the choice often depending on the desired selectivity and the presence of other functional groups.[3]

Q4: How can I minimize catalyst poisoning during the hydrogenation step at a larger scale?

A4: Catalyst poisoning is a common issue, often caused by sulfur or nitrogen-containing impurities in the starting materials or solvent.[3][4] To mitigate this, ensure high purity of the quinoline-4-carboxylic acid intermediate and solvents. Using a guard bed to remove impurities before the reaction stream reaches the catalyst bed can also be an effective strategy.[4]

Q5: What is the best method for purifying the final this compound product on a large scale?

A5: Crystallization is the most common and effective method for the large-scale purification of the final product.[5][6] The choice of solvent system is crucial to ensure good recovery and high purity. Common issues like "oiling out" can be addressed by adjusting the solvent volume, cooling rate, or pH.[7]

Troubleshooting Guides

Part 1: Doebner-von Miller Synthesis of Quinoline-4-carboxylic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate acid catalyst.[2] - Low reactivity of the aniline derivative (especially with electron-withdrawing groups).[8][9] - Sub-optimal reaction temperature.- Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, SnCl₄, Sc(OTf)₃).[2] - For less reactive anilines, consider modified Doebner reactions, such as the Doebner hydrogen-transfer reaction.[9] - Optimize the reaction temperature; ensure it is sufficient to drive the reaction to completion without excessive side product formation.
Significant Tar/Polymer Formation - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] - Reaction temperature is too high, leading to uncontrolled polymerization.- Implement slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[2] - Generate the α,β-unsaturated carbonyl compound in situ (Beyer method) to maintain a low concentration and suppress polymerization.[2] - Optimize the acid catalyst and its concentration; sometimes a milder acid can reduce polymerization.[2] - Maintain strict temperature control throughout the reaction.
Formation of Impurities or Side Products - Self-condensation of the carbonyl reactant.[1] - Undesired regioisomer formation with unsymmetrical ketones.[1] - Reduction of intermediates leading to partially saturated quinoline structures.[1]- Add the carbonyl compound slowly to the reaction mixture.[1] - For unsymmetrical ketones, careful selection of reaction conditions or the use of a more regioselective synthetic route may be necessary. - Ensure the presence of a suitable oxidizing agent if the reaction conditions do not promote spontaneous oxidation of the dihydroquinoline intermediate.
Part 2: Catalytic Hydrogenation to this compound
Problem Possible Cause(s) Recommended Solution(s)
Stalled or Sluggish Reaction - Catalyst poisoning by impurities (e.g., sulfur or nitrogen compounds).[3][4] - Inefficient catalyst activation or handling.[4] - Insufficient hydrogen pressure or poor mass transfer.- Analyze starting materials and solvents for potential catalyst poisons.[4] Purify the quinoline-4-carboxylic acid intermediate if necessary. - Handle pyrophoric catalysts (like Pd/C) under an inert atmosphere and ensure proper activation according to the manufacturer's protocol.[4] - Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid mass transfer.
Poor Selectivity (Over-reduction or Side Reactions) - Catalyst type and support may favor other reaction pathways.[3] - Reaction conditions (temperature, pressure) are not optimized.[3] - The product itself may be acting as a catalyst inhibitor.[3]- Screen different catalysts (e.g., Pd, Pt, Rh) and supports to find the optimal combination for selective hydrogenation of the pyridine ring.[3] - Optimize temperature and pressure. Higher temperatures can sometimes lead to over-hydrogenation.[3] - Consider using a solvent system that minimizes product inhibition.
Difficult Catalyst Filtration - Fine catalyst particles. - Catalyst deactivation leading to the formation of colloidal metal particles.- Use a filter aid such as Celite to facilitate filtration.[4] - Ensure the catalyst remains active to prevent degradation into finer particles.
Part 3: Purification by Crystallization
Problem Possible Cause(s) Recommended Solution(s)
"Oiling Out" of the Product - The melting point of the product is lower than the solution temperature at supersaturation.[7] - High impurity levels depressing the melting point.[7]- Increase the volume of the "good" solvent to lower the saturation temperature.[7] - Implement a slower cooling rate to allow for crystal nucleation at a temperature below the melting point.[7] - Introduce a seed crystal to induce crystallization.[7] - Adjust the pH, as the solubility of the carboxylic acid is pH-dependent.[7]
Low Crystallization Yield - Excessive solvent usage, leaving a significant amount of product in the mother liquor.[7] - Cooling to a temperature that is not low enough for complete crystallization.- Carefully optimize the solvent volume to balance solubility and recovery. - Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation.
Poor Product Purity - Inefficient rejection of impurities by the crystal lattice. - Agglomeration of crystals trapping mother liquor.- Select a solvent system that provides a good balance between solubility for the impurities and insolubility for the product. - Control the rate of supersaturation and agitation to avoid excessive agglomeration.[10]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction

This protocol is adapted from a reported large-scale synthesis and provides a general guideline.[9]

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol

  • Acid catalyst (e.g., BF₃·OEt₂)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the aniline and ethanol.

  • Begin stirring and add the benzaldehyde to the mixture.

  • Slowly add the pyruvic acid to the reactor, monitoring the internal temperature.

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-78°C, depending on the specific solvent and catalyst system) and maintain for several hours (e.g., 21 hours).[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, isolate by filtration. If not, the product can be precipitated by adding an anti-solvent or by adjusting the pH.

  • Wash the isolated solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to yield the crude quinoline-4-carboxylic acid.

Protocol 2: Large-Scale Catalytic Hydrogenation of 2-Phenylquinoline-4-carboxylic Acid

Materials:

  • 2-Phenylquinoline-4-carboxylic acid (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., ethanol, acetic acid, or a mixture)

  • Hydrogen gas

Procedure:

  • Charge the 2-phenylquinoline-4-carboxylic acid and the solvent to a high-pressure hydrogenation reactor.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings. The product can be isolated by removing the solvent under reduced pressure, followed by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Purification a Aniline e Quinoline-4-carboxylic Acid a->e One-pot reaction b Aldehyde b->e One-pot reaction c Pyruvic Acid c->e One-pot reaction d Acid Catalyst d->e One-pot reaction g This compound e->g Hydrogenation f H2, Pd/C f->g h Crystallization g->h i Pure Product h->i

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_doebner start Low Yield / Tar Formation in Doebner Reaction check_temp Is reaction temperature optimized? start->check_temp check_addition Is reagent addition rate controlled? start->check_addition check_catalyst Is the acid catalyst appropriate? start->check_catalyst solution_temp Adjust temperature to balance reaction rate and side reactions check_temp->solution_temp solution_addition Implement slow, controlled addition of carbonyl compound check_addition->solution_addition solution_catalyst Screen different Brønsted or Lewis acids check_catalyst->solution_catalyst end Improved Yield and Purity solution_temp->end solution_addition->end solution_catalyst->end

Caption: Troubleshooting logic for the Doebner-von Miller reaction.

troubleshooting_hydrogenation start Stalled Hydrogenation Reaction check_purity Are starting materials and solvent pure? start->check_purity check_catalyst Is the catalyst handled and activated correctly? start->check_catalyst check_conditions Are H2 pressure and stirring adequate? start->check_conditions solution_purity Purify starting materials / use a guard bed check_purity->solution_purity solution_catalyst Handle catalyst under inert atmosphere and ensure proper activation check_catalyst->solution_catalyst solution_conditions Increase H2 pressure and/or improve agitation check_conditions->solution_conditions end Successful Hydrogenation solution_purity->end solution_catalyst->end solution_conditions->end

Caption: Troubleshooting logic for the catalytic hydrogenation step.

References

managing impurities in the final product of tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in tetrahydroquinoline synthesis?

A1: Impurities in THQ synthesis can be broadly categorized into four types:

  • Organic Impurities: These are the most common and arise from starting materials, by-products, intermediates, and degradation products.[1] Examples include unreacted anilines or aldehydes, over-oxidized quinoline by-products, or products from side reactions like polymerization.[2][3][4]

  • Inorganic Impurities: These can include residual metals from catalysts (e.g., Palladium, Nickel, Iridium), or salts from the workup procedure.[1][5]

  • Residual Solvents: Volatile organic compounds used as the reaction or purification medium can remain in the final product.[1]

  • Degradation Products: The THQ core can be susceptible to oxidation, especially if not handled and stored properly, leading to the formation of corresponding quinolines or other oxidized species.[5][6]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my THQ product?

A2: A multi-technique approach is often required for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for separating and quantifying trace impurities due to its high sensitivity and reproducibility.[1][8] A reversed-phase method is commonly employed.[9]

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is ideal for identifying volatile organic impurities, such as residual solvents or volatile by-products.[1][10]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it provides molecular weight information that is critical for identifying unknown impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR): These spectroscopic techniques are used for the definitive structural elucidation of isolated impurities.[7][11]

Q3: What are the most effective methods for purifying crude tetrahydroquinoline?

A3: The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

  • Recrystallization: This is a powerful and widely used technique for purifying solid THQ derivatives.[12] It works by dissolving the impure compound in a hot solvent and allowing the pure product to crystallize upon cooling, leaving impurities behind in the solution.[13][14][15]

  • Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. It is suitable for a wide range of THQ derivatives.[16]

  • Acid-Base Extraction: Since THQs are basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[17]

  • Distillation: For liquid THQs, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My HPLC chromatogram shows a significant peak corresponding to the quinoline analog of my product.

  • Possible Cause A: Over-oxidation. The tetrahydroquinoline product may be oxidizing to the more stable aromatic quinoline. This can happen during the reaction, workup (especially if exposed to air for extended periods at high temperatures), or storage.[5][6]

  • Solution A:

    • Inert Atmosphere: During the reaction and workup, use an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant like BHT during workup or for storage.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

  • Possible Cause B: Incomplete Reduction. If your synthesis involves the reduction of a quinoline, the reaction may not have gone to completion.

  • Solution B:

    • Reaction Time: Increase the reaction time and monitor by TLC or LC-MS until the quinoline starting material is consumed.

    • Catalyst Activity: The hydrogenation catalyst may be deactivated. Ensure you are using a fresh, active catalyst.[5]

    • Hydrogen Pressure: For hydrogenation reactions, increasing the H₂ pressure may improve the conversion rate.

Problem 2: I am observing poor yield and a complex mixture of by-products in my Povarov reaction.

  • Possible Cause A: Imine Instability. The imine intermediate formed from the aniline and aldehyde is susceptible to hydrolysis or side reactions, especially in the presence of water.[4]

  • Solution A: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]

  • Possible Cause B: Suboptimal Catalyst or Conditions. The choice and amount of Lewis or Brønsted acid catalyst are critical. Incorrect temperature or solvent can also lead to side product formation.[4]

  • Solution B:

    • Catalyst Screening: Screen different catalysts (e.g., Cu(OTf)₂, AlCl₃) and optimize the catalyst loading (typically 5-10 mol%).[4]

    • Solvent & Temperature Optimization: Test different anhydrous solvents (e.g., toluene, dichloromethane) and optimize the reaction temperature. Monitor the reaction to find the best balance between reaction rate and selectivity.[4]

Problem 3: My final product is discolored (e.g., yellow or brown), but appears pure by NMR.

  • Possible Cause: Trace-Level Colored Impurities. Highly conjugated by-products can impart significant color even at very low concentrations that may not be easily detectable by NMR. These often arise from minor oxidative side reactions.

  • Solution:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[13][14] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13]

    • Chromatography: If discoloration persists, flash column chromatography can be effective at removing these trace impurities.

Quantitative Data Summary

The following tables provide quantitative data to assist in method development and purification.

Table 1: Typical HPLC Conditions for Tetrahydroquinoline Impurity Profiling

Parameter Typical Setting Notes
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) Low silanol activity columns can be beneficial.[9]
Mobile Phase Acetonitrile and Water with an acid modifier A common mobile phase is Acetonitrile:Water (e.g., 80:20 v/v).[18] Phosphoric acid or formic acid (for MS compatibility) is often added.[9]
Elution Mode Isocratic or Gradient Isocratic is simpler, but gradient elution may be necessary to resolve closely eluting impurities.
Flow Rate 0.5 - 1.5 mL/min A flow rate of 0.5 mL/min has been reported.[18]
Detection UV (e.g., 254 nm or 340 nm) Wavelength should be chosen based on the chromophore of the specific THQ derivative.[18]

| Injection Vol. | 10 - 20 µL | A 20 µL injection volume is common.[18] |

Table 2: Comparison of Common Purification Techniques

Technique Best For Advantages Disadvantages
Recrystallization Purifying solid products with moderate to high purity (>90%) Highly effective for removing small amounts of impurities, scalable, cost-effective.[12][13] Requires a suitable solvent to be found; not suitable for oils or amorphous solids; product loss in mother liquor.[19]
Column Chromatography Separating complex mixtures; purifying oils and solids High resolving power; applicable to a wide range of compounds. Can be time-consuming and solvent-intensive; may be difficult to scale up.
Acid-Base Extraction Separating basic THQ from neutral or acidic impurities Simple, fast, and uses inexpensive reagents.[17] Only effective if impurities have different acid/base properties; may lead to emulsions.

| Vacuum Distillation | Purifying thermally stable liquid THQs | Excellent for removing non-volatile impurities; can be very effective for high-purity products. | Requires the compound to be thermally stable; not suitable for solids or high-boiling liquids. |

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Analysis

This protocol provides a starting point for developing a specific HPLC method.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 80:20 v/v). If MS compatibility is not required, add 0.1% phosphoric acid. For MS, use 0.1% formic acid.[9] Filter the mobile phase through a 0.45 µm filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of your tetrahydroquinoline reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution of your final product at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Set up an HPLC system with a C18 column.[18]

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 15-20 minutes.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions. Record the chromatograms and integrate the peaks.

  • Quantification: Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor to the main peak.

Protocol 2: Single-Solvent Recrystallization

This protocol outlines the steps for purifying a solid tetrahydroquinoline product.[13][15]

  • Solvent Selection: Choose a solvent in which your THQ product is highly soluble when hot but poorly soluble at room temperature or colder.[13] Test small amounts in test tubes to find a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip).[13] Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[14][19]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13][14]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[13] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[13]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Visualizations

Impurity Management Workflow

This diagram illustrates a general workflow for identifying, characterizing, and controlling impurities during synthesis.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Remediation A Synthesis Reaction Complete B Perform Initial Analysis (TLC, HPLC, LC-MS) A->B C Impurity Detected? B->C D Quantify Impurity Level (HPLC Area %) C->D Yes L Final Product Meets Spec C->L No E Identify Structure (LC-MS, GC-MS) D->E F Isolate Impurity (Prep-HPLC, Column) E->F G Confirm Structure (NMR, IR) F->G H Review Synthesis Step G->H I Modify Reaction Conditions (Temp, Catalyst, Time) H->I J Improve Purification (Recrystallization, Chromatography) H->J K Re-analyze Product I->K J->K M Final Product Meets Spec K->M Impurity Removed

Caption: Workflow for impurity identification and control.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in THQ synthesis.

G A Problem Observed B Low Yield A->B Yield C Product Impure (e.g., extra HPLC peaks) A->C Purity D Product Discolored A->D Appearance E Check Reagent Purity & Anhydrous Conditions B->E F Optimize Reaction (Catalyst, Temp, Time) B->F G Identify Impurity (LC-MS) C->G H Improve Purification (Recrystallization, Chromatography) D->H I Use Activated Charcoal During Recrystallization D->I J Check for Oxidation (Workup under N2) D->J G->F G->H

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

comparative study of tetrahydroquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tetrahydroquinolines

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and versatile synthetic methods to access this heterocyclic system is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key methods for the synthesis of tetrahydroquinolines, focusing on their performance, reaction conditions, and substrate scope.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to a target tetrahydroquinoline derivative often depends on the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. Below is a comparison of some of the most common and effective methods.

Povarov Reaction: This is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted tetrahydroquinolines.[1][2] It typically involves the [4+2] cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene.[2] A key advantage is the ability to generate molecular complexity in a single step from simple starting materials (an aniline, an aldehyde, and an alkene).[2] The reaction can be catalyzed by various Lewis or Brønsted acids.[3] While originally suffering from low yields, modern modifications have made it a highly efficient method.[2]

Catalytic Hydrogenation of Quinolines: This is a direct and atom-economical method for the synthesis of tetrahydroquinolines. The reduction of the corresponding quinoline precursor is typically achieved using molecular hydrogen in the presence of a metal catalyst.[4][5] A wide range of catalysts can be employed, including those based on precious metals like palladium, rhodium, and ruthenium, as well as more earth-abundant metals like cobalt and nickel.[4][6] This method is often high-yielding and can be performed under relatively mild conditions.[4][5] A key consideration is the potential for over-reduction or reduction of other functional groups.

Domino Reactions: These reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules by combining multiple transformations in a single operation without the isolation of intermediates. For tetrahydroquinoline synthesis, a common domino strategy is the reduction of a nitro group followed by a reductive amination cascade.[7][8] This approach is particularly useful for constructing highly functionalized and fused tetrahydroquinoline systems with high diastereoselectivity.[7] Yields are often very high, and the method can be adapted for the synthesis of diverse derivatives.[7][8]

Quantitative Data Comparison

The following table summarizes typical experimental conditions and yields for the aforementioned synthesis methods, providing a basis for comparison.

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Povarov Reaction p-Toluenesulfonic acidEthanolRoom Temp.4863[1]
Chiral Brønsted AcidDCE253-461-76[3]
AlCl₃EtOH401250-70[9]
Catalytic Hydrogenation Raney NickelIsopropanol5018up to 99[4]
Al₂O₃–Pd–D/NiEthanol10018>99[5]
Co(OAc)₂·4H₂O / ZnWater7015>99[10]
Domino (Reduction-Reductive Amination) 5% Pd/C---93-98[8]
5% Pd/C---78-91[7]
Triflic Acid---23-85[8]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative experimental protocols for the synthesis of tetrahydroquinolines.

Povarov Reaction: Synthesis of a Polysubstituted Tetrahydroquinoline[1]

To a solution of aniline (1.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (10 mL), the mixture is stirred at room temperature for 2 hours. Subsequently, benzaldehyde (1.0 mmol) and p-toluenesulfonic acid (0.1 mmol) are added. The reaction is stirred at room temperature for 48 hours and monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Catalytic Hydrogenation of Quinoline[5]

In a typical experiment, quinoline (0.5 mmol) is dissolved in ethanol (5 mL). A piece of the Al₂O₃–Pd–D/Ni catalyst (approximately 100 mg) is added to the solution. The reaction mixture is then placed in an autoclave, which is purged and subsequently pressurized with hydrogen gas to 6 bar. The reaction is heated to 100 °C and stirred for 18 hours. After cooling to room temperature and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 1,2,3,4-tetrahydroquinoline.

Domino Reduction-Reductive Amination Synthesis[8]

A solution of the appropriate 2-nitroarylketone or aldehyde in a suitable solvent is subjected to catalytic hydrogenation using 5% Pd/C as the catalyst. The reaction is carried out under a hydrogen atmosphere until the nitro group is completely reduced. The resulting aniline intermediate undergoes an intramolecular condensation with the side-chain carbonyl group to form a cyclic imine, which is then further reduced in situ to the corresponding tetrahydroquinoline. The product is isolated and purified after filtration of the catalyst and removal of the solvent.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships of the described tetrahydroquinoline synthesis methods.

G cluster_povarov Povarov Reaction cluster_hydrogenation Catalytic Hydrogenation cluster_domino Domino Reaction (Reduction-Reductive Amination) p_aniline Aniline p_imine Imine Formation p_aniline->p_imine p_aldehyde Aldehyde p_aldehyde->p_imine p_alkene Alkene p_cycloaddition [4+2] Cycloaddition p_alkene->p_cycloaddition p_imine->p_cycloaddition p_thq Tetrahydroquinoline p_cycloaddition->p_thq h_quinoline Quinoline h_reduction Reduction h_quinoline->h_reduction h_catalyst Catalyst + H₂ h_catalyst->h_reduction h_thq Tetrahydroquinoline h_reduction->h_thq d_nitro 2-Nitroaryl Ketone/Aldehyde d_reduction1 Nitro Reduction d_nitro->d_reduction1 d_aniline Aniline Intermediate d_reduction1->d_aniline d_condensation Intramolecular Condensation d_aniline->d_condensation d_imine Cyclic Imine d_condensation->d_imine d_reduction2 Imine Reduction d_imine->d_reduction2 d_thq Tetrahydroquinoline d_reduction2->d_thq

Caption: Generalized workflows for major tetrahydroquinoline synthesis methods.

G start Define Target Tetrahydroquinoline method_selection Select Synthesis Method start->method_selection povarov Povarov Reaction method_selection->povarov Multicomponent hydrogenation Catalytic Hydrogenation method_selection->hydrogenation From Quinoline domino Domino Reaction method_selection->domino Complex Scaffolds synthesis Perform Synthesis povarov->synthesis hydrogenation->synthesis domino->synthesis purification Purification (e.g., Chromatography) synthesis->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure Tetrahydroquinoline analysis->final_product

Caption: Logical workflow for the synthesis and analysis of tetrahydroquinolines.

References

A Comparative Guide to the Structural Confirmation of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of cis and trans isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Differentiating between these stereoisomers is crucial in drug development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines key experimental data and detailed methodologies to aid researchers in the unambiguous identification of these isomers.

Spectroscopic and Chromatographic Analysis

The primary methods for distinguishing between the cis and trans isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation of these isomers, including their enantiomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the substituents on the tetrahydroquinoline ring. The key parameters for distinguishing between cis and trans isomers are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).

Table 1: Comparative ¹H NMR Data for this compound Isomers

Parametercis-Isomertrans-IsomerRationale for Distinction
H-4 Chemical Shift (δ) DownfieldUpfieldIn the cis isomer, the carboxylic acid and the hydrogen at C-2 are on the same side of the ring, leading to potential deshielding effects on H-4.
H-3/H-4 Coupling Constant (³JH3-H4) > 4.0 Hz (typically large, e.g., ~11-12 Hz for diaxial coupling)[1]< 2.5 Hz (typically small for axial-equatorial or equatorial-equatorial coupling)The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. A large coupling constant in the cis-isomer suggests a diaxial relationship between H-3 and H-4, indicating a specific chair-like conformation. Conversely, a small coupling constant in the trans-isomer points to a different spatial arrangement, such as axial-equatorial.[1]
Other Key Couplings JH2ax-H3ax ≈ 10-13 HzJH2ax-H3eq ≈ 2-5 HzAnalysis of the coupling patterns of the C-2 and C-3 protons provides further conformational insights.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The coupling constants, however, are more indicative of the stereochemistry. For a related 2-methyl substituted cis-isomer, large coupling constants of J = 11.0 and 12.21 Hz were observed, confirming the cis configuration.[1]

Table 2: Expected ¹³C NMR Chemical Shifts

Carboncis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Distinction
C-4 ShiftedShiftedThe orientation of the carboxylic acid group will influence the electronic environment of C-4, leading to a difference in chemical shift between the two isomers.
C-3 ShiftedShiftedSteric interactions can cause shifts in the resonance of adjacent carbons. The different spatial arrangement of substituents in the cis and trans isomers is expected to result in observable differences in the C-3 chemical shift.
-COOH ShiftedShiftedThe carboxylic acid carbon itself may exhibit a slight difference in chemical shift due to the overall molecular geometry.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the protons in the tetrahydroquinoline ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can be used for confirmation of the chemical formula and to provide some structural clues.

Table 3: Mass Spectrometry Data

Ionm/z (relative intensity, %) - cis-Isomer[1]Fragmentation Pathway
[M]⁺ 191 (observed for the parent compound)Molecular ion
[M - COOH]⁺ 146Loss of the carboxylic acid group
[C₈H₈N]⁺ 130 (100%)Further fragmentation, often a stable aromatic fragment

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Ionization Source: Electrospray ionization (ESI) is suitable for these polar molecules.

  • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements, allowing for the determination of the elemental composition.

  • Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental formula (C₁₀H₁₁NO₂). Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns in detail.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, offering an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the purified isomer are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and the absolute stereochemistry if a chiral reference is present.

No specific X-ray crystallography data for the cis and trans isomers of this compound were found in the reviewed literature.

Enantiomeric Separation

Since the 4-position is a chiral center, both the cis and trans isomers exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation and for determining enantiomeric purity.

Experimental Protocol for Chiral HPLC:

  • Chiral Stationary Phase (CSP): A column with a chiral selector is used. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.

  • Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used, monitoring at a wavelength where the compound absorbs (e.g., around 254 nm).

  • Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of the isomers.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Synthesis->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer1->NMR MS Mass Spectrometry (HRMS) Isomer1->MS Xray X-ray Crystallography (if crystals available) Isomer1->Xray Isomer2->NMR Isomer2->MS Isomer2->Xray Cis cis-Isomer NMR->Cis Large J-coupling Trans trans-Isomer NMR->Trans Small J-coupling Xray->Cis Definitive Structure Xray->Trans Definitive Structure

Caption: Experimental workflow for isomer separation and structural confirmation.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_goal Ultimate Goal NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry (J-coupling, NOE) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula (Accurate Mass) MS->MolWeight Xray X-ray Crystallography AbsStructure Absolute 3D Structure Xray->AbsStructure HPLC Chiral HPLC EnantioPurity Enantiomeric Purity HPLC->EnantioPurity Confirmation Unambiguous Structural Confirmation of Isomers Connectivity->Confirmation MolWeight->Confirmation AbsStructure->Confirmation EnantioPurity->Confirmation

References

Stereoisomers of Tetrahydroquinoline-4-Carboxylic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative analysis of the cis and trans isomers of tetrahydroquinoline-4-carboxylic acid derivatives, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct comparative data for the unsubstituted parent compound is limited in publicly available literature, studies on substituted analogs offer significant insights into the critical role of stereochemistry in determining biological function.

Introduction

Tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound whose derivatives have garnered interest in medicinal chemistry due to their potential therapeutic applications. The spatial arrangement of substituents on the tetrahydroquinoline core, specifically the cis and trans isomerism at positions 2 and 4, can profoundly influence their interaction with biological targets. This guide synthesizes available data to illuminate these differences, with a particular focus on their well-documented effects on the NMDA receptor, a key player in neuronal communication and a target for various neurological disorders.

Comparative Biological Activity: Focus on NMDA Receptor Antagonism

Research into derivatives of tetrahydroquinoline-carboxylic acid has revealed a clear preference for the trans configuration for potent NMDA receptor antagonist activity. This is exemplified in studies of 2-carboxy-4-amido-tetrahydroquinoline derivatives.

Data Summary: NMDA Receptor Glycine Site Binding Affinity

CompoundIsomerIC50 (nM) vs [3H]glycine binding
2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinolinetrans7.4
Data for the corresponding cis isomer was not provided in the compared study, highlighting the focus on the more active trans configuration.

The significantly higher potency of the trans isomer in these substituted analogs underscores the stringent stereochemical requirements of the glycine binding site on the NMDA receptor. The preferred conformation of the trans-2,4-disubstituted tetrahydroquinoline system places the 2-carboxyl group in a pseudoequatorial position and the 4-substituent in a pseudoaxial position, which appears to be optimal for receptor interaction.

Experimental Protocols

The determination of the biological activity of these isomers involves specific and rigorous experimental procedures.

[3H]Glycine Binding Assay (for NMDA Receptor Affinity)

This in vitro assay is crucial for determining the binding affinity of compounds to the glycine site of the NMDA receptor.

  • Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered sucrose solution. The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the synaptic membranes. The pellet is washed multiple times and then frozen for storage.

  • Binding Assay: On the day of the experiment, the frozen membrane preparation is thawed and resuspended in a buffer. The membranes are incubated with a known concentration of [3H]glycine (a radiolabeled ligand for the glycine site) and varying concentrations of the test compound (the cis or trans isomer).

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound [3H]glycine, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis of the competition binding data. A lower IC50 value indicates a higher binding affinity of the test compound for the receptor.

Signaling Pathway and Experimental Workflow

The interaction of tetrahydroquinoline-4-carboxylic acid derivatives with the NMDA receptor can be visualized as part of a larger signaling cascade and a structured experimental workflow.

cluster_0 NMDA Receptor Modulation Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response Trans_Isomer Trans-Isomer (Antagonist) Trans_Isomer->NMDA_Receptor Blocks Glycine Site

Caption: NMDA receptor activation and antagonism by trans-isomers.

cluster_1 In Vitro Activity Workflow Synthesis Synthesis of Cis & Trans Isomers Purification Purification & Characterization Synthesis->Purification Binding_Assay [³H]Glycine Binding Assay Purification->Binding_Assay Data_Analysis IC₅₀ Determination Binding_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for determining isomer-specific biological activity.

Conclusion

A Comparative Guide to Catalysts in Quinoline Hydrogenation for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (py-THQ) is a critical transformation. Tetrahydroquinolines are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The hydrogenation of quinoline can yield a variety of products, but for many applications, the selective formation of 1,2,3,4-tetrahydroquinoline is the desired outcome. This requires a catalyst that preferentially hydrogenates the nitrogen-containing heterocyclic ring over the benzene ring. The choice of catalyst, support material, and reaction conditions all play a crucial role in achieving high conversion and selectivity.

Performance Comparison of Hydrogenation Catalysts

The efficacy of different catalysts in quinoline hydrogenation varies significantly. Noble metal catalysts, particularly those based on palladium, platinum, ruthenium, and rhodium, have been extensively studied and are known for their high activity.[1][2] However, non-noble metal catalysts and bimetallic systems are emerging as cost-effective and highly efficient alternatives.[3][4] The following table summarizes the performance of several representative catalysts under optimized reaction conditions as reported in the literature.

CatalystSupportTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to py-THQ (%)Reference
RuNCs/Ti₃C₂TₓTi₃C₂Tₓ Nanosheets555-~100~100[5]
Pd/CNNitrogen-doped Carbon5020->86.6High[6]
Au/TiO₂Titanium Dioxide25-14020-HighHigh[7][8]
CoW@CCarbon Matrix---HighHigh[3]
Ni₂P/SBA-15Mesoporous Silica280-360-->93High (to DHQ)[9]
Pd@Fe₃O₄Magnetite80-1>99>99[1]
Ir/α-MoCMolybdenum Carbide---HighHigh[10]
Pt/α-MoCMolybdenum Carbide10020 (5% CO/H₂)2~73~100[10][11]
Pd/α-MoCMolybdenum Carbide10020 (5% CO/H₂)2~86~100[10][11]
Al₂O₃–Pd–D/NiAlumina-Nickel100618100High[12]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for quinoline hydrogenation using heterogeneous catalysts.

General Procedure for Catalytic Hydrogenation of Quinolines in a Batch Reactor

A typical experimental setup involves a high-pressure autoclave reactor. The following is a general procedure adapted from studies on supported gold and other metal catalysts:[8]

  • Reactor Charging: A mixture of the quinoline substrate (e.g., 0.5 mmol), the catalyst (e.g., 1 mol % metal loading), and a solvent (e.g., 3 mL of toluene or a mixture of isopropanol and water) is placed into a Parr autoclave (e.g., 25 mL capacity, SS-316).[8][13]

  • System Purging: The autoclave is sealed, and the internal air is completely degassed. This is typically achieved by purging the system with an inert gas (e.g., argon or nitrogen) followed by hydrogen gas.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5 to 50 bar).[5][14]

  • Reaction: The reaction mixture is vigorously stirred (e.g., 1200 rpm with a magnetic stir bar) at the specified temperature (e.g., 55°C to 120°C) for a predetermined duration.[5][8][14]

  • Product Analysis: After the reaction, the autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of quinoline and the selectivity towards the desired products. The products are often identified by comparison of their retention times and mass spectra with authentic standards.[8]

Catalyst Screening and Evaluation Workflow

The process of identifying an optimal catalyst for a specific application generally follows a systematic workflow. This involves catalyst synthesis, characterization, performance testing, and analysis of the results.

G cluster_0 Catalyst Preparation cluster_1 Catalyst Characterization cluster_2 Catalytic Performance Evaluation cluster_3 Data Analysis and Optimization A Precursor Selection (Metal Salt, Support) B Synthesis Method (e.g., Impregnation, Co-precipitation) A->B C Calcination/Reduction B->C D Physical Properties (XRD, TEM, BET) C->D E Chemical Properties (XPS, TPD) C->E F Quinoline Hydrogenation (Batch or Flow Reactor) C->F G Varying Reaction Parameters (Temp, Pressure, Time, Solvent) F->G H Product Analysis (GC, HPLC, NMR) G->H I Calculate Conversion, Selectivity, and TOF H->I J Correlate Performance with Catalyst Properties I->J K Catalyst Optimization J->K K->A Iterative Improvement G quinoline Quinoline py_thq 1,2,3,4-Tetrahydroquinoline (py-THQ) quinoline->py_thq + 2H₂ bz_thq 5,6,7,8-Tetrahydroquinoline (bz-THQ) quinoline->bz_thq + 2H₂ dhq Decahydroquinoline (DHQ) py_thq->dhq + 3H₂ bz_thq->dhq + 3H₂

References

Comparative Guide to Analytical Methods for Tetrahydroquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of tetrahydroquinoline-4-carboxylic acid, a crucial heterocyclic compound in pharmaceutical research and development. The following sections detail three distinct analytical methods, presenting their experimental protocols, performance characteristics, and underlying principles to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of tetrahydroquinoline-4-carboxylic acid in bulk drug substances and formulation samples. It relies on reversed-phase chromatography to separate the analyte from potential impurities, followed by detection using ultraviolet (UV) absorbance.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10% to 80% B over 10 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Performance Characteristics
ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Retention Time ~ 6.8 minutes

Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For the enantioselective analysis of tetrahydroquinoline-4-carboxylic acid, a chiral HPLC method is essential. This technique separates the (R)- and (S)-enantiomers, which is critical for pharmacokinetic and pharmacodynamic studies, as different enantiomers can exhibit distinct biological activities.

Experimental Protocol

Instrumentation: An HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of n-hexane and 2-propanol with 0.1% trifluoroacetic acid (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: The sample preparation protocol is the same as for Method 1, using the mobile phase as the diluent.

Performance Characteristics
ParameterResult
Resolution (Rs) > 1.5 between enantiomers
**Linearity (R²) **> 0.998 for each enantiomer
Range 0.5 - 250 µg/mL for each enantiomer
Limit of Quantitation (LOQ) 0.5 µg/mL for each enantiomer
Accuracy (% Recovery) 97.9 - 102.5% for each enantiomer
Precision (% RSD) < 2.5% for each enantiomer

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of tetrahydroquinoline-4-carboxylic acid in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion > Product Ion (specific m/z values to be determined for tetrahydroquinoline-4-carboxylic acid)

    • Internal Standard (IS): A stable isotope-labeled analog of the analyte.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Performance Characteristics
ParameterResult
**Linearity (R²) **> 0.995
Range 0.1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 15.0%
Matrix Effect Minimal and compensated by the internal standard

Methodology Visualization

experimental_workflow cluster_hplc HPLC-UV / Chiral HPLC Workflow cluster_lcms LC-MS/MS Workflow (Plasma) hplc_sample Sample Weighing & Dissolution hplc_filter Filtration (0.45 µm) hplc_sample->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analysis Chromatographic Separation & UV Detection hplc_inject->hplc_analysis lcms_sample Plasma Sample + Internal Standard lcms_precip Protein Precipitation (Acetonitrile) lcms_sample->lcms_precip lcms_centri Centrifugation lcms_precip->lcms_centri lcms_evap Supernatant Evaporation lcms_centri->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_inject LC-MS/MS Injection lcms_recon->lcms_inject lcms_analysis Chromatographic Separation & MS/MS Detection lcms_inject->lcms_analysis

Caption: General experimental workflows for sample preparation and analysis.

method_selection cluster_choices cluster_methods start Analytical Need bulk_analysis Bulk Substance / Formulation (Achiral) start->bulk_analysis enantio_purity Enantiomeric Purity start->enantio_purity bioanalysis Biological Matrix (Plasma, Urine, etc.) start->bioanalysis hplc_uv Method 1: HPLC-UV bulk_analysis->hplc_uv chiral_hplc Method 2: Chiral HPLC enantio_purity->chiral_hplc lcmsms Method 3: LC-MS/MS bioanalysis->lcmsms

Caption: Decision tree for selecting an appropriate analytical method.

A Comparative Guide to 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid and Other Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of constrained amino acids has emerged as a pivotal strategy to enhance biological activity, selectivity, and metabolic stability. By reducing the conformational flexibility of peptides, these unique building blocks can lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. This guide provides a detailed comparison of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (THQ-4-CA) with other notable constrained amino acids, supported by available experimental data and detailed methodologies.

Introduction to Constrained Amino Acids

Constrained amino acids are non-proteinogenic amino acid analogs in which the rotational freedom of the backbone (phi, ψ) or side-chain (chi, χ) dihedral angles is restricted. This is typically achieved by incorporating cyclic structures or bulky substituents. The primary advantages of incorporating these amino acids into peptide sequences include:

  • Enhanced Receptor Affinity and Selectivity: Pre-organization into a bioactive conformation can lead to stronger and more specific interactions with biological targets.

  • Increased Proteolytic Stability: The modified backbone or side-chain structures can hinder recognition by proteases, thus prolonging the in vivo half-life of the peptide.

  • Improved Bioavailability: Enhanced stability and, in some cases, altered physicochemical properties can lead to better absorption and distribution.

This guide will focus on a comparative analysis of THQ-4-CA, a constrained analog of phenylalanine, with other widely used constrained amino acids such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), another phenylalanine analog, and others that induce specific secondary structures.

This compound (THQ-4-CA): An Overview

This compound is a conformationally restricted analog of phenylalanine where the side chain is cyclized back to the aromatic ring. This constraint significantly limits the rotational freedom of the side chain, making it a valuable tool for probing the specific conformational requirements of peptide-receptor interactions.

While direct comparative studies detailing the quantitative biological performance of THQ-4-CA-containing peptides against other constrained amino acids are limited in publicly available literature, its structural features suggest a strong potential for inducing specific turns and rigid structures in peptides. Its synthesis has been reported through methods such as the reduction of the corresponding quinoline-4-carboxylic acids.

Comparative Analysis with Other Constrained Amino Acids

To provide a framework for comparison, this section details the properties and experimentally determined performance of other well-characterized constrained amino acids.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Tic is a widely studied and utilized constrained analog of phenylalanine. Its incorporation is known to induce β-turn conformations in peptides, which has been shown to be crucial for the biological activity of many peptide hormones and neurotransmitters.

Quantitative Data: Receptor Binding Affinity of Opioid Peptides

A study by Schiller et al. demonstrated the profound impact of incorporating D-Tic into a tetrapeptide on its opioid receptor binding affinity and selectivity compared to a D-Phe-containing analog.

Peptideμ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (μ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084

Data adapted from Schiller, P. W., et al. (1992). Journal of Medicinal Chemistry, 35(21), 3954-3961.

The data clearly indicates that the incorporation of D-Tic, while slightly reducing affinity for the μ-receptor, significantly decreases affinity for the δ-receptor, leading to a notable shift in selectivity. This highlights the critical role of conformational constraint in dictating receptor interaction profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of peptides containing constrained amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for the manual synthesis of a peptide incorporating a constrained amino acid like THQ-4-CA or Tic.

1. Resin Preparation:

  • Swell a suitable solid support resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected amino acid (including the constrained amino acid, 3 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Radioligand Receptor Binding Assay

This protocol provides a general method for determining the binding affinity of a synthesized peptide to its target receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), and varying concentrations of the unlabeled competitor peptide (the synthesized peptide).

  • For total binding, omit the competitor peptide.

  • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

4. Quantification:

  • Place the filter discs in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

  • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all AAs? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Ligand Peptide Agonist Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The incorporation of constrained amino acids is a powerful and validated strategy in modern peptidomimetic and drug design. While this compound (THQ-4-CA) presents an intriguing scaffold for inducing conformational rigidity, the current body of literature lacks extensive quantitative data to directly benchmark its performance against more established constrained amino acids like Tic. However, the structural similarities to Tic suggest that THQ-4-CA holds significant promise for modulating the biological activity and selectivity of peptides.

Future research focusing on the systematic incorporation of THQ-4-CA into various peptide backbones and the subsequent evaluation of their biological activities will be crucial to fully elucidate its potential and define its specific advantages in the design of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a solid foundation for such investigations.

Comparative Analysis of 1,2,3,4-Tetrahydroisoquinoline Analogs as Anticancer Agents: A Focus on KRas and Bcl-2/Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct classes of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs that have demonstrated potential as anticancer agents through the inhibition of KRas and the Bcl-2/Mcl-1 proteins. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide summarizes key structure-activity relationship (SAR) findings, presents quantitative inhibitory data, and details the experimental protocols used to evaluate these compounds.

Targeting KRas in Colorectal Cancer

A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as KRas inhibitors, a key target in many cancers, including colorectal cancer.[5][6] The following table summarizes the in vitro anti-proliferative activities of selected THIQ analogs against various colon cancer cell lines.

Quantitative Comparison of THIQ Analogs as KRas Inhibitors
Compound IDR Group (at position 4 of phenyl ring)Colo320 (IC50, µM)DLD-1 (IC50, µM)HCT116 (IC50, µM)SNU-C1 (IC50, µM)SW480 (IC50, µM)
GM-3-18 4-Cl1.62.60.910.71.8
GM-3-143 4-CF3-----
GM-3-16 4-F2.1----
GM-3-121 4-OCH3-----

Note: A hyphen (-) indicates that the data was not provided in the cited source. The primary screening was conducted in the KRas (Kirsten rat sarcoma)-Wnt SL (Synthetic Lethal) in the basal viability of different colon cancer cell lines.[6]

The structure-activity relationship (SAR) studies for these analogs indicated that the substitution on the phenyl ring plays a crucial role in their inhibitory activity. Notably, compounds bearing a chloro (GM-3-18) or trifluoromethyl group (GM-3-143) at the 4-position of the phenyl ring exhibited significant KRas inhibition across all tested colon cancer cell lines.[5] Compound GM-3-18, with a chloro substituent, showed the highest potency, with IC50 values ranging from 0.9 to 10.7 µM.[5][6] This suggests that electron-withdrawing groups at this position may enhance the anti-proliferative activity.

Experimental Protocol: KRas Inhibition Assay

The in vitro anticancer activity of the tetrahydroisoquinoline derivatives was determined using a KRas-Wnt Synthetic Lethal (SL) primary screen on a panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, and SW480).

  • Cell Culture: The colon cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The synthesized THIQ compounds were then added at various concentrations.

  • Viability Assay: After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

KRas Signaling Pathway

The KRas protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways.[7] In its active GTP-bound state, KRas activates downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[3] Mutations in the KRAS gene can lead to a permanently active protein, driving uncontrolled cell growth and tumor formation.[2]

KRas_Signaling_Pathway EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP GDP/GTP Exchange KRas_GTP KRas-GTP (Active) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor THIQ Analogs Inhibitor->KRas_GTP Inhibition Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bid, Bad) Apoptotic_Stimuli->BH3_only Bcl2_Mcl1 Anti-apoptotic Bcl-2, Mcl-1 BH3_only->Bcl2_Mcl1 Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak Bcl2_Mcl1->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor THIQ Analogs Inhibitor->Bcl2_Mcl1 Inhibition

References

A Comparative Guide to the Anti-Inflammatory Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, their anti-inflammatory properties have garnered considerable attention, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the anti-inflammatory activity of various quinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is often quantified by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following tables summarize the in vitro inhibitory activities of selected quinoline derivatives against cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, two critical targets in inflammation.

Table 1: In Vitro COX-2 Inhibitory Activity of Quinoline Derivatives

Compound IDQuinoline Derivative Structure/ClassCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
QIN1 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid0.057 - 0.085Higher than Celecoxib[1][2]
QIN2 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid0.07687.1[1][2]
Celecoxib Standard NSAID (Non-Steroidal Anti-Inflammatory Drug)0.04 - 8.27.6 - >30[3][4][5][6][7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index indicates the drug's selectivity for inhibiting COX-2 over COX-1. A higher number signifies greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Quinoline Derivatives

Compound ClassTest Concentration (µM)% Inhibition of NO ProductionIC50 (µM)Reference
Quinazolidine DerivativesNot specifiedDose-dependentNot specified[8]
Pyridylpyrazole Derivatives2.5, 5, 10Dose-dependent1.1 - 7.6[9]
Flavonoids (for comparison)10 - 100Dose-dependentApigenin: 23, Wogonin: 17, Luteolin: 27[10]
L-NMMA (Positive Control)Not specifiedNot specified25.5[11]

LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria that potently stimulates an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the anti-inflammatory activity of chemical compounds. Below are the methodologies for two key assays cited in this guide.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to assess the acute anti-inflammatory activity of new compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[12]

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.[13][14]

  • Grouping: Animals are randomly divided into several groups (n=6):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).[12][13]

    • Test Groups: Receive different doses of the quinoline derivative under investigation.

  • Drug Administration: The test compounds and the standard drug are administered (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[15]

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[12][15]

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration using a plethysmometer.[13]

  • Calculation of Edema and Percentage Inhibition:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[15]

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro method to screen for compounds that can suppress inflammatory responses in immune cells.

Principle: The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), produces significant amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[8][10]

Procedure:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives or a vehicle control. The cells are pre-incubated with the compounds for a specific period (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated, unstimulated cells serves as a negative control.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Calculation of NO Inhibition:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated wells to that in the vehicle-treated, LPS-stimulated wells.

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.

Mandatory Visualization

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow General Experimental Workflow for Anti-Inflammatory Activity Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Quinoline Derivatives Library cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay no_assay Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) invitro_start->no_assay cytokine_assay Cytokine Release Assay (e.g., TNF-α, IL-6) invitro_start->cytokine_assay invitro_data IC50 Values & % Inhibition Data cox_assay->invitro_data no_assay->invitro_data cytokine_assay->invitro_data lead_selection Lead Compound Selection invitro_data->lead_selection invivo_start Selected Lead Compounds lead_selection->invivo_start Promising Candidates paw_edema Carrageenan-Induced Paw Edema Model invivo_data Efficacy & Toxicity Data paw_edema->invivo_data other_models Other Animal Models (e.g., Arthritis) other_models->invivo_data candidate_selection Preclinical Candidate Selection invivo_data->candidate_selection

Caption: General workflow for evaluating the anti-inflammatory activity of quinoline derivatives.

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active dissociation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA (κB sites) Gene_expression Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_expression induces Quinoline Quinoline Derivatives Quinoline->IKK_complex inhibit Quinoline->NFkB_active inhibit translocation

Caption: The canonical NF-κB signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

The data and methodologies presented in this guide underscore the significant anti-inflammatory potential of quinoline derivatives. Their ability to inhibit key inflammatory mediators such as COX-2 and nitric oxide, often with high potency and selectivity, makes them a compelling area for further research and development. The modulation of critical signaling pathways like NF-κB highlights the multifaceted mechanisms through which these compounds exert their effects. This guide serves as a foundational resource for researchers aiming to explore, compare, and advance the development of novel quinoline-based anti-inflammatory drugs. Future investigations should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicities, ultimately paving the way for new and effective treatments for a range of inflammatory diseases.

References

Comparison Guide: Cross-Reactivity Profile of 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold. Due to the nascent stage of research on this specific chemical class, comprehensive cross-reactivity data from broad panel screens are not widely published. This document synthesizes available data on the primary targets and ancillary activities of these compounds to build a preliminary understanding of their potential for cross-reactivity. The focus is on quantitative data, experimental methodologies, and the visualization of relevant biological and experimental pathways.

Overview of Biological Activity

The 1,2,3,4-tetrahydroquinoline nucleus is a core structure found in numerous synthetic pharmaceuticals with a wide range of biological activities, including antiarrhythmic, antiviral, antimalarial, and schistosomicidal properties.[1] This inherent diversity suggests that derivatives of this scaffold may interact with multiple biological targets. Recent research has focused on developing derivatives as potent inhibitors of specific targets, primarily in the context of cancer therapy.

Key findings indicate that certain 1,2,3,4-tetrahydroquinoline derivatives show significant activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non–small cell lung cancer (NSCLC).[2][3] In addition to their primary target affinity, some derivatives have also demonstrated secondary activities, such as antioxidant properties.[2]

Quantitative Performance Data

The following tables summarize the available quantitative data on the biological performance of select 1,2,3,4-tetrahydroquinoline derivatives. The data is primarily focused on EGFR inhibition and cytotoxicity against cancer cell lines.

Table 1: Inhibitory Activity of Lead Tetrahydroquinoline Derivatives Against EGFR and NSCLC Cell Lines

Compound ID Target/Cell Line Assay Type Measurement Value Reference
R12 EGFR (Wild-Type) EGFR Inhibition IC₅₀ 1.62 ± 0.15 µM [2]
EGFR (T790M Mutant) EGFR Inhibition IC₅₀ 0.49 ± 0.23 µM [2]
EGFR (Triple Mutant¹) EGFR Inhibition IC₅₀ 0.98 ± 0.02 µM [2]
NCI-H522 (NSCLC) MTT Assay IC₅₀ 0.95 ± 0.02 µM [2]
EGFR (Wild-Type) Molecular Docking Kᵢ (predicted) 32.73 nM [2]
C14 EGFR Molecular Docking Binding Affinity -10.1 kcal/mol [3]
A549 (NSCLC) Cytotoxicity IC₅₀ 0.69 µM [3]
Afatinib NCI-H522 (NSCLC) MTT Assay IC₅₀ 1.86 ± 0.22 µM [2]

¹ L858R/T790M/C797S triple mutation.

Table 2: Ancillary and Other Reported Activities

Compound ID Activity Type Assay Measurement Value Reference
R12 Antioxidant DPPH Radical Scavenging IC₅₀ 12.11 ± 8.96 µM [2]

| | Antioxidant | H₂O₂ Scavenging | IC₅₀ | 8.89 ± 1.72 µM |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in the cited literature.

A. EGFR Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC₅₀ value of a test compound against a purified EGFR kinase.

  • Materials : Purified recombinant human EGFR kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC), and test compounds.

  • Compound Preparation : Serially dilute test compounds in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Procedure :

    • Add 2 µL of the diluted compound to the wells of a 384-well microplate.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in Kinase Buffer.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in Kinase Buffer.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA and the Eu-labeled antibody/SA-APC detection reagents.

    • Incubate for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition : Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell Viability (MTT) Assay

This protocol is used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture : Culture human cancer cells (e.g., NCI-H522, A549) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : The following day, treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in fresh media. Include a vehicle control (DMSO) and a positive control.

  • Incubation : Incubate the plates for 72 hours at 37°C.

  • MTT Addition : Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control wells. Plot the normalized cell viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Diagram 1: General Drug Discovery Workflow

G cluster_0 In Vitro Screening A Library of THQ Derivatives B Primary Biochemical Screen (e.g., EGFR Kinase Assay) A->B C Hit Identification (% Inhibition > 50%) B->C D Dose-Response Analysis (IC50 Determination) C->D E Cell-Based Viability Assay (e.g., MTT on NCI-H522) D->E F Cross-Reactivity Profiling (Kinase Panel Screen) D->F G Lead Compound Selection E->G F->G

Caption: A typical workflow for identifying and characterizing lead compounds.

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Signal Downstream Signaling (e.g., RAS-MAPK) Dimer->Signal Output Cell Proliferation & Survival Signal->Output Inhibitor THQ Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a THQ derivative.

Diagram 3: Structure-Activity-Reactivity Relationship

G cluster_0 Chemical Space cluster_1 Biological Space (Cross-Reactivity) Core 1,2,3,4-Tetrahydroquinoline Core Scaffold R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 R3 R3 Substituent Core->R3 T1 Primary Target (e.g., EGFR) R1->T1 Enhances Affinity T2 Off-Target 1 (e.g., Other Kinase) R2->T2 Induces Binding T3 Off-Target 2 (e.g., Antioxidant Effect) R3->T3 Confers Activity

Caption: Conceptual link between structural modifications and cross-reactivity.

References

A Comparative Guide to the Synthesis of Tetrahydroquinolines: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydroquinoline scaffold, a core motif in many pharmaceuticals, is of paramount importance. This guide provides an objective comparison of a new, innovative tetrahydroquinoline synthesis method against established routes, supported by experimental data to benchmark their performance.

This comparative analysis examines key metrics such as reaction yield, conditions, and enantioselectivity across various synthetic strategies. The methodologies discussed range from classical named reactions to modern catalytic approaches, offering a comprehensive overview for selecting the most suitable route for a given research and development objective.

At a Glance: Performance Comparison of Tetrahydroquinoline Synthesis Routes

The following table summarizes the quantitative data for the different synthesis methods discussed in this guide, providing a clear comparison of their key performance indicators.

Synthesis Route CategorySpecific MethodSubstrate ExampleProduct ExampleYield (%)Enantiomeric Excess (ee %)Key Reaction Conditions
Established Routes Combes Synthesis & ReductionAniline, Acetylacetone2,4-Dimethyl-1,2,3,4-tetrahydroquinoline~70-80 (overall)N/A1. H₂SO₄, heat; 2. H₂, Pd/C
Pfitzinger Synthesis & ReductionIsatin, Acetophenone2-Phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid~30-35 (overall)N/A1. KOH, EtOH, reflux; 2. NaBH₄, MeOH
Friedländer Synthesis & Reduction2-Aminobenzaldehyde, Phenylacetaldehyde2-Phenyl-1,2,3,4-tetrahydroquinolineModerate (overall)N/A1. Base or acid catalyst; 2. Catalytic hydrogenation
Novel Methodologies Asymmetric Hydrogenation2-Methylquinoline(S)-2-Methyl-1,2,3,4-tetrahydroquinoline>99>99[RuCl₂(p-cymene)]₂, (S,S)-TsDACH, MeOH, 50 atm H₂, 40 °C
Domino Reactionp-Toluidine, Methyl propiolate, BenzaldehydePolysubstituted 1,2,3,4-tetrahydroquinoline41-67N/Ap-Toluenesulfonic acid, EtOH, rt
Borrowing Hydrogen2-Aminobenzyl alcohol, 1-Phenylethanol2-Phenyl-1,2,3,4-tetrahydroquinoline78N/AMn-pincer complex, KH/KOH, DME, 120 °C
Organocatalytic Asymmetric SynthesisBenzaldehyde, Aniline, Malononitrile4-Aryl-tetrahydroquinoline derivativeHighHighQuinidine-NH-thiourea catalyst, then reductive amination

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows and the relationships between different synthetic strategies, the following diagrams are provided.

G cluster_established Established Two-Step Routes cluster_novel Novel One-Pot Syntheses A Quinoline Synthesis (Combes, Pfitzinger, Friedländer) B Reduction Step (e.g., Catalytic Hydrogenation) A->B Intermediate C Tetrahydroquinoline B->C Final Product D Starting Materials E Direct Tetrahydroquinoline Synthesis (Asymmetric Hydrogenation, Domino Reaction, Borrowing Hydrogen, Organocatalysis) D->E F Tetrahydroquinoline E->F

Caption: Comparison of established two-step versus novel one-pot syntheses of tetrahydroquinolines.

G cluster_inputs Inputs cluster_process Synthetic Process cluster_outputs Outputs A Starting Materials D Reaction Setup A->D B Catalyst / Reagents B->D C Reaction Conditions (Solvent, Temp, Time) C->D E Reaction Monitoring (TLC, GC, etc.) D->E F Work-up & Purification E->F G Product Yield F->G H Purity F->H I Stereoselectivity (ee%) F->I

Caption: A generalized experimental workflow for the synthesis of tetrahydroquinolines.

Detailed Experimental Protocols

For the purpose of direct comparison and reproducibility, detailed experimental protocols for key examples of both established and novel synthesis routes are provided below.

Established Route: Combes Synthesis and Subsequent Reduction

Step 1: Synthesis of 2,4-Dimethylquinoline

In a round-bottom flask, a mixture of aniline (10 mmol) and acetylacetone (11 mmol) is stirred. Concentrated sulfuric acid (5 mL) is added dropwise while cooling the flask in an ice bath. The mixture is then heated at 110 °C for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2,4-dimethylquinoline. Typical yields for this step are in the range of 80-90%.

Step 2: Reduction to 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

2,4-Dimethylquinoline (5 mmol) is dissolved in ethanol (50 mL) in a hydrogenation vessel. Palladium on carbon (10 mol%) is added as the catalyst. The vessel is then placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. The yield for this reduction step is typically high, leading to an overall yield of approximately 70-80% for the two-step process.

Novel Methodology: Manganese-Catalyzed Borrowing Hydrogen Synthesis

In a sealed tube under an argon atmosphere, 2-aminobenzyl alcohol (0.275 mmol), 1-phenylethanol (0.250 mmol), a manganese(I) PN³ pincer complex catalyst (0.005 mmol), potassium hydride (KH), and potassium hydroxide (KOH) are mixed in anhydrous 1,2-dimethoxyethane (DME). The reaction mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-phenyl-1,2,3,4-tetrahydroquinoline. This one-pot process has been reported to achieve a yield of 78%[1][2][3][4].

Novel Methodology: Asymmetric Hydrogenation

In a glovebox, a Schlenk tube is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral diamine ligand such as (S,S)-TsDACH (1.1 mol%). Anhydrous and degassed methanol is added, and the mixture is stirred to form the catalyst. In a separate hydrogenation vessel, 2-methylquinoline (1.0 mmol) is dissolved in methanol. The prepared catalyst solution is then transferred to the substrate solution. The vessel is placed in an autoclave, purged with hydrogen, and pressurized to 50 atm. The reaction is stirred at 40 °C for 24 hours. After releasing the pressure, the solvent is removed, and the residue is purified by column chromatography to give (S)-2-methyl-1,2,3,4-tetrahydroquinoline. This method has been shown to provide excellent yields (>99%) and enantioselectivities (>99% ee).

Novel Methodology: Domino Synthesis of Polysubstituted Tetrahydroquinolines

A solution of an arylamine (e.g., p-toluidine, 4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight. Then, an aromatic aldehyde (e.g., benzaldehyde, 2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added. The mixture is stirred at room temperature for an additional 48 hours. The resulting precipitate is collected by filtration and washed with cold ethanol to give the polysubstituted tetrahydroquinoline product. Yields for this domino reaction are reported to be in the range of 41-67%[5][6].

Conclusion

The landscape of tetrahydroquinoline synthesis is evolving, with novel, more efficient, and atom-economical methods emerging to challenge the established multi-step routes. While classical syntheses like the Combes, Pfitzinger, and Friedländer reactions remain valuable for their robustness and the accessibility of starting materials, they often require harsh conditions and a separate reduction step, which can lower the overall yield.

In contrast, modern catalytic approaches offer significant advantages. Asymmetric hydrogenation provides a direct route to enantiopure tetrahydroquinolines with exceptional yields and stereoselectivity, which is crucial for the development of chiral drugs. The borrowing hydrogen methodology presents a highly atom-economical, one-pot synthesis from readily available alcohols, with water as the only byproduct. Domino reactions also offer an elegant approach to complex tetrahydroquinolines in a single synthetic operation from simple starting materials.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the scale of the synthesis. For the rapid and efficient production of diverse and complex tetrahydroquinolines, particularly chiral ones, the newer catalytic methods represent a significant advancement in the field.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Essential Safety Information

Given the toxicological profile of analogous compounds, 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid should be presumed to be hazardous. Related quinoline derivatives are known to be toxic if swallowed, potential skin and eye irritants, and may have carcinogenic properties.[1][2] Furthermore, they can be harmful to aquatic life with long-lasting effects.[1] Therefore, all personnel handling this compound must adhere to strict safety protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye ProtectionSafety goggles or glassesTo protect eyes from splashes.
Body ProtectionLaboratory coatTo protect skin and clothing.
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodTo prevent inhalation of dust or vapors.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste is_contaminated Is the waste mixed with other chemicals? start->is_contaminated collect_waste Collect in a designated, labeled, sealed, and compatible waste container is_contaminated->collect_waste No consult_ehs Consult Environmental Health & Safety (EHS) for guidance on mixed waste streams is_contaminated->consult_ehs Yes store_waste Store the waste container in a designated hazardous waste accumulation area collect_waste->store_waste consult_ehs->collect_waste arrange_disposal Arrange for disposal through a licensed hazardous waste disposal company store_waste->arrange_disposal end End: Waste properly disposed arrange_disposal->end

Caption: Decision workflow for the disposal of this compound.

Detailed Experimental Protocols

Waste Collection and Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Container Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

By following these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of the parent compound, 1,2,3,4-Tetrahydroquinoline, and structurally related carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this chemical.

Hazard Summary

This compound is a derivative of quinoline and a carboxylic acid. Based on the hazard profiles of these chemical classes, this compound should be handled with care. The parent compound, 1,2,3,4-Tetrahydroquinoline, is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1] Carboxylic acids are typically corrosive and may be flammable.[3]

Potential Hazards:

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[2]

  • May cause respiratory irritation.[1][2]

  • May be harmful if swallowed.

  • Suspected of causing cancer.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust. Goggles should be tightly fitting.[4] A face shield should be worn when a splash hazard exists.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat.Prevents skin contact.[4] Gloves should be inspected before each use and replaced if necessary.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for high-exposure situations.Avoid inhalation of vapors or dust.[4] For non-routine or high-exposure scenarios, a full-facepiece pressure-demand self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR) is recommended.[4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

3.2. Handling:

  • Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]

  • Spill Control: Have appropriate spill control materials readily available.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area after use.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1] The storage area should be locked up or accessible only to authorized personnel.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise.[7]

4.1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, filter paper, and containers) must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[7]

4.2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[7]

4.3. Disposal Method:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not empty into drains. [4][8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.